Technical Documentation Center

C24H29NO3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C24H29NO3

Core Science & Biosynthesis

Foundational

C24H29NO3 molecular structure and chemical properties

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of C24H29NO3 (Donepezil) Authored by a Senior Application Scientist Introduction The compound with the molecular formula C24H29NO3 is most pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of C24H29NO3 (Donepezil)

Authored by a Senior Application Scientist

Introduction

The compound with the molecular formula C24H29NO3 is most prominently represented in scientific literature and pharmaceutical applications as Donepezil.[1] Donepezil, marketed under the brand name Aricept among others, is a piperidine derivative that functions as a centrally acting, reversible acetylcholinesterase inhibitor.[1][2][3] It is primarily used for the symptomatic treatment of dementia associated with mild, moderate, and severe Alzheimer's disease.[2][4] First approved by the FDA in 1996, Donepezil helps to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning, which are deficient in Alzheimer's patients.[1][5][6] While it does not alter the underlying progression of the disease, it can provide symptomatic relief for cognitive and functional abilities.[1][3] This guide provides a comprehensive technical overview of the molecular structure, chemical and physical properties, spectroscopic profile, synthesis, and key experimental protocols related to Donepezil for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

Donepezil's chemical structure is characterized by a dimethoxyindanone moiety linked to an N-benzylpiperidine group through a methylene bridge.[7][8] Its formal IUPAC name is (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one.[3]

The molecule possesses a chiral center at the C2 position of the indanone ring. Consequently, Donepezil is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1]

Caption: 2D representation of Donepezil's molecular structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Donepezil is provided below. These values are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C24H29NO3[1]
Molecular Weight 379.50 g/mol [9]
Appearance White to off-white solid[9]
Melting Point 207°C[9]
Boiling Point (Predicted) 527.9 ± 50.0 °C[9]
Water Solubility 2.931 mg/L[9]
Solubility Slightly soluble in acetone and chloroform[9][10]
pKa (Predicted) 8.84 ± 0.10[9][10]
XLogP3 4.3[1]

Spectroscopic Analysis

Spectroscopic analysis is fundamental for the structural elucidation and quality control of Donepezil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR spectroscopy has been used to characterize the structure of Donepezil. The chemical shifts are indicative of the electronic environment of the protons and carbons within the molecule.[7][8]

¹H NMR (500 MHz, DMSO-d6) [7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.39m5HH18, H19, H20 (benzyl ring)
6.64s1HH7 (indanone ring)
6.57s1HH4 (indanone ring)
3.82s3HOCH3
3.77s3HOCH3
3.37s2HH16 (benzyl CH2)
2.88m2HH14 (piperidine ring)
2.84 / 2.81dd2HH3 (diastereotopic)
2.33 / 2.29dd2HH3' (diastereotopic)
1.74 - 1.85m2HH14' (piperidine ring)
1.49m1HH13 (piperidine ring)
1.26 - 1.32m2HH15 (piperidine ring)
1.08m2HH12 (diastereotopic)

¹³C NMR (125 MHz, DMSO-d6) [7]

Chemical Shift (ppm)Assignment
211.33C1 (C=O)
155.88C5/C6 (aromatic C-O)
149.03C5/C6 (aromatic C-O)
139.06C17 (aromatic C)
131.78C18/C19/C20 (aromatic CH)
129.23C18/C19/C20 (aromatic CH)
127.87C18/C19/C20 (aromatic CH)
126.87C8/C9 (aromatic C)
110.12C4/C7 (aromatic CH)
107.56C4/C7 (aromatic CH)
62.58C16 (benzyl CH2)
56.12OCH3
55.98OCH3
52.98C14 (piperidine CH2)
47.96C2 (CH)
36.63C12 (CH2)
35.89C13 (piperidine CH)
31.24C15 (piperidine CH2)
29.84C3 (CH2)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Donepezil and provides information about its fragmentation pattern, which is useful for identification. The protonated molecule [M+H]⁺ is typically observed at m/z 380.22495.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in Donepezil. Key characteristic absorption peaks would include those for the C=O stretch of the ketone in the indanone ring, C-O stretches of the methoxy groups, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Chemical Synthesis

Several synthetic routes for Donepezil have been reported, often involving the condensation of 5,6-dimethoxy-1-indanone with a substituted piperidine derivative. One common approach involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base, followed by reduction of the resulting double bond.[11][12]

G cluster_0 Synthesis of Donepezil 5,6-dimethoxy-1-indanone 5,6-dimethoxy-1-indanone Intermediate Intermediate 5,6-dimethoxy-1-indanone->Intermediate 1-benzyl-4-formylpiperidine, Strong Base (e.g., LDA) Donepezil Donepezil Intermediate->Donepezil Reduction (e.g., Pd/C, H2) G cluster_0 Cholinergic Synapse cluster_1 ACh Breakdown cluster_2 Inhibition by Donepezil Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft ACh Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron ACh binds to Receptors AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited AChE Inhibited AChE ACh->AChE Hydrolysis Donepezil Donepezil Donepezil->AChE Reversible Binding Increased ACh in Synapse Increased ACh in Synapse Inhibited AChE->Increased ACh in Synapse Prevents ACh Breakdown

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Pharmacokinetics

Donepezil is well-absorbed orally, with peak plasma concentrations reached in 3-4 hours. [3][7]It has a long elimination half-life of approximately 70 hours, allowing for once-daily dosing. [3][9]Donepezil is highly protein-bound (around 96%) and is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. [3][9][13]The metabolites are excreted in the urine. [2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method to determine the inhibitory activity of Donepezil on acetylcholinesterase.

Principle: The assay, developed by Ellman, is a colorimetric method to measure AChE activity. [14]AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm. [14][15]The rate of color formation is proportional to AChE activity, and this rate is reduced in the presence of an inhibitor like Donepezil. [14] Materials:

  • Donepezil hydrochloride

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Suitable solvent for Donepezil (e.g., DMSO or water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Donepezil in a suitable solvent and perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCh in phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • Donepezil solution at various concentrations (or solvent for control wells)

    • Mix the contents of the wells gently.

  • Enzyme-Inhibitor Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for the binding of Donepezil to AChE. [14]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCh solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each Donepezil concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the Donepezil concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

  • Donepezil | C24H29NO3 | CID 3152 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). Molecules, 30(5), 1169. [Link]

  • Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. (2024). AIP Publishing. [Link]

  • Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (n.d.). PMC. [Link]

  • Donepezil - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). PubMed. [Link]

  • Donepezil - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. (2025). MDPI. [Link]

  • Process for the preparation of donepezil. (2005).
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • Donepezil Base: Physicochemical Characterization Current Nanomedicine. (2025). ResearchGate. [Link]

  • What is the mechanism of Donepezil Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Quantitation of Donepezil in Human Plasma by HPLC-MS. (n.d.). Journal of China Pharmaceutical University. Retrieved March 10, 2026, from [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Optimized method development and validation for determining donepezil in rat plasma. (2024). PLOS. [Link]

  • DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]

  • donepezil. (n.d.). sanis. Retrieved March 10, 2026, from [Link]

  • A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease. (2022). Frontiers. [Link]

  • Process for the preparation of donepezil hydrochloride. (2015).
  • Synthesis of donepezil by using 3,4-dimethoxy benzylchloride and dimethyl-2-(4-pyridylmethyl)malonate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

Title: Navigating the Bioactive Landscape of C24H29NO3 Isomers: A Computational Approach to Predicting Biological Activity

An In-Depth Technical Guide Affiliation: Google AI Abstract: The molecular formula C24H29NO3 represents a vast chemical space populated by numerous isomers, each with the potential for unique biological activity. Disting...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Affiliation: Google AI

Abstract: The molecular formula C24H29NO3 represents a vast chemical space populated by numerous isomers, each with the potential for unique biological activity. Distinguishing between these isomers and predicting their therapeutic potential or toxicity is a significant challenge in modern drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of biological activity for C24H29NO3 isomers. We move beyond theoretical discussions to provide detailed, field-proven protocols for computational analysis, including ligand-based and structure-based methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize and advance promising lead candidates while minimizing resource-intensive and time-consuming experimental screening.

Part 1: The Isomeric Challenge and a Reference Scaffold: Glemanserin

The seemingly simple molecular formula C24H29NO3 belies a complex world of structural diversity. Isomers—molecules with the same atoms but different arrangements—can exhibit dramatically different pharmacological profiles. A change in the spatial orientation of a single functional group can be the difference between a potent therapeutic agent and an inert or even toxic compound.

To ground our exploration, we will use Glemanserin as a reference scaffold. Glemanserin is a selective 5-HT2A receptor antagonist that has been investigated for various central nervous system disorders, including schizophrenia. Its molecular formula is C24H29NO3, making it an ideal starting point for discussing the potential activities of its isomers.

The core challenge is that synthesizing and testing every possible isomer of Glemanserin would be prohibitively expensive and time-consuming. Therefore, a robust computational strategy is essential to intelligently navigate this chemical space and identify isomers with the highest probability of desired biological activity.

Part 2: The Computational Workflow for Activity Prediction

Our approach is built on a multi-pillar computational strategy that integrates various in silico techniques. The goal is not to rely on a single prediction but to build a consensus view from multiple lines of computational evidence. This self-validating system increases confidence in the final predictions.

The overall workflow can be visualized as a logical progression from defining the chemical space to predicting specific biological interactions.

G cluster_0 Phase 1: Isomer & Target Definition cluster_1 Phase 2: Computational Screening & Prediction cluster_2 Phase 3: Data Synthesis & Prioritization A 1. Define Core Scaffold (e.g., Glemanserin) B 2. In Silico Isomer Generation (Stereoisomers, Regioisomers) A->B C 3. Target Identification (Literature, Reverse Docking) B->C D 4. Molecular Docking (Binding Affinity & Pose) C->D E 5. QSAR Modeling (Predicting Activity from Structure) C->E F 6. ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->F G 7. Consensus Scoring (Integrate Docking, QSAR, ADMET) D->G E->G F->G H 8. Candidate Prioritization (Ranked list for synthesis) G->H

Caption: High-level computational workflow for predicting isomer bioactivity.

Protocol: Ligand Preparation and Isomer Generation

Causality: The quality of the input structures dictates the quality of the output predictions. This protocol ensures that all generated isomers are energetically minimized and represented in a format suitable for downstream analysis.

Step-by-Step Methodology:

  • Obtain Reference Structure: Download the 3D structure of the reference compound (e.g., Glemanserin) from a reputable database like PubChem (CID 68755).

  • Generate Isomers: Use a computational chemistry tool (e.g., Schrödinger's LigPrep, OpenEye's Omega) to generate plausible stereoisomers and potential regioisomers.

    • Rationale: Stereoisomers often have distinct biological activities. For Glemanserin, this would involve enumerating all possible configurations at its chiral centers.

  • Energy Minimization: Each generated isomer must be subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94).

    • Rationale: This process relieves steric clashes and finds a low-energy, stable 3D conformation for the molecule, which is critical for accurate docking and descriptor calculation.

  • Format Conversion: Save the prepared structures in a standardized format (e.g., .sdf or .mol2) for use in various software platforms.

Protocol: Target Identification and Validation

Causality: A ligand is only active if it interacts with a biological target. This protocol identifies high-probability protein targets for the C24H29NO3 scaffold.

Step-by-Step Methodology:

  • Literature Review: Given our reference compound Glemanserin, the 5-HT2A receptor is a primary known target. A comprehensive literature search for compounds with similar scaffolds is performed to identify other potential targets.

  • Sequence Homology Search: Use a tool like BLAST to find proteins with similar sequences to the primary target (5-HT2A). These homologous proteins (e.g., other serotonin or dopamine receptors) are potential off-targets.

  • Reverse Docking: Screen the reference compound against a library of protein binding sites (e.g., using PharmMapper or a similar server). This can uncover unexpected targets.

  • Target Validation: Prioritize targets that are genetically or clinically validated for a disease of interest. Retrieve high-resolution crystal structures of the selected targets from the Protein Data Bank (PDB). For the 5-HT2A receptor, a structure like PDB ID: 6A93 would be an excellent choice.

Protocol: Molecular Docking for Binding Prediction

Causality: Molecular docking simulates the binding of a ligand to a protein target, providing quantitative estimates of binding affinity and a qualitative view of the binding mode. This allows for the direct comparison of how different isomers interact with the target.

Step-by-Step Methodology:

  • Protein Preparation:

    • Load the PDB structure (e.g., 6A93) into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro).

    • Remove water molecules, add hydrogen atoms, and repair any missing side chains or loops.

    • Assign protonation states appropriate for physiological pH (7.4).

    • Rationale: This "cleans" the experimental structure, making it suitable for a computational simulation.

  • Binding Site Definition: Define the docking grid box around the known binding site of the co-crystallized ligand or as identified by site-finding algorithms. The box should be large enough to allow the ligand to rotate freely.

  • Ligand Docking:

    • Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared library of C24H29NO3 isomers into the prepared receptor.

    • Generate multiple binding poses (e.g., 10-20) for each isomer.

  • Analysis and Scoring:

    • Rank the isomers based on their predicted binding energy (docking score). More negative scores typically indicate stronger binding.

    • Visually inspect the top-scoring poses. A plausible pose should exhibit key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with conserved residues in the binding pocket.

Part 3: Data Synthesis and Visualization

The output from the various computational protocols must be synthesized into a clear, comparative format. This allows for data-driven prioritization of isomers for further study.

Quantitative Data Summary

The table below presents a hypothetical but realistic summary of predicted data for a small set of Glemanserin isomers.

Isomer IDStereochemistryPredicted Binding Affinity (kcal/mol) vs. 5-HT2APredicted CNS MPO ScorePredicted hERG Blockage (IC50, µM)
GS-001 (Glemanserin) 3aR, 9bS-10.84.5> 10
GS-002 3aS, 9bR-10.54.3> 10
GS-003 3aR, 9bR-7.23.85.2
GS-004 3aS, 9bS-6.93.74.8
  • CNS MPO Score: A multi-parameter optimization score predicting central nervous system availability. Higher is better.

  • hERG Blockage: An in silico prediction of potential cardiotoxicity. Higher IC50 values are safer.

Interpretation: Isomers GS-001 and GS-002 show the best-predicted binding affinity and favorable ADMET/Tox profiles. In contrast, GS-003 and GS-004 are predicted to be weaker binders and may carry a higher risk of cardiotoxicity, making them lower priority candidates. This demonstrates how stereochemistry can profoundly impact predicted activity and safety.

Signaling Pathway Visualization

Understanding the downstream consequences of target engagement is crucial. Glemanserin, as a 5-HT2A antagonist, is expected to block the Gq-coupled signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Glemanserin Glemanserin Isomer (Antagonist) Glemanserin->Receptor Blocks

Caption: Antagonism of the 5-HT2A receptor signaling pathway by a C24H29NO3 isomer.

This diagram illustrates how a potent antagonist isomer of C24H29NO3, like Glemanserin, is predicted to act. By blocking the 5-HT2A receptor, it prevents serotonin from initiating the Gq protein cascade, which ultimately leads to a modulation of cellular responses. This provides a mechanistic hypothesis for the predicted biological activity.

Conclusion

The molecular formula C24H29NO3 represents a rich territory for the discovery of novel therapeutics. However, its isomeric complexity necessitates a smart, prediction-driven approach to identify the most promising candidates. By systematically applying a multi-faceted computational workflow—encompassing isomer generation, molecular docking, and ADMET prediction—researchers can effectively triage and prioritize molecules for synthesis and experimental validation. The protocols and methodologies outlined in this guide provide a robust framework for transforming a simple molecular formula into a well-defined set of high-potential drug candidates, thereby accelerating the discovery pipeline and optimizing the allocation of valuable research resources.

References

  • Title: Glemanserin | C24H29NO3 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Glemanserin: a potent and selective 5-HT2 receptor antagonist Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: PDB-101: Learn Source: PDB-101 by RCSB PDB URL: [Link]

  • Title: The role of force fields in molecular docking Source: Expert Opinion on Drug Discovery URL: [Link]

Foundational

Unraveling the C24H29NO3 Chemical Space: A Technical Guide to Identifying Unknown Metabolites using LC-HRMS

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of elucidating unknown metabolites from complex biological matrices. When a liquid chromatography-hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of elucidating unknown metabolites from complex biological matrices. When a liquid chromatography-high resolution mass spectrometry (LC-HRMS) feature presents with an exact monoisotopic mass of 379.2147 Da, corresponding to the elemental formula C24H29NO3, it opens a highly specific chemical space. This formula is most famously associated with , a reversible acetylcholinesterase inhibitor used in Alzheimer's disease therapy[1].

However, in a non-targeted metabolomics workflow, assigning a chemical formula is merely the first step. The true analytical challenge lies in differentiating the parent drug from its isomeric metabolites, structural rearrangements, and isobaric interferences. This guide details a self-validating, causality-driven workflow for structurally elucidating unknown C24H29NO3 metabolites.

Part 1: High-Resolution Mass Spectrometry (HRMS) & Formula Generation

The foundation of metabolite identification is absolute mass accuracy. We rely on Orbitrap or Time-of-Flight (TOF) mass analyzers because sub-2 ppm mass accuracy is required to unambiguously assign the C24H29NO3 formula.

Causality of Ionization: The basic piperidine nitrogen in the C24H29NO3 scaffold readily accepts a proton, making positive Electrospray Ionization (ESI+) the optimal choice to generate the precursor ion[2]. We validate the formula by examining the mass defect (0.2147) and the isotopic fine structure—specifically the A+1 peak (driven by 13C natural abundance) and the A+2 peak (driven by 18O).

Table 1: Physicochemical and MS Properties of C24H29NO3

PropertyValueAnalytical Significance
Elemental Formula C24H29NO3Defines the chemical space and degree of unsaturation (11).
Monoisotopic Mass 379.2147 DaTarget for MS1 feature extraction.
[M+H]+ m/z 380.2213 DaPrimary precursor ion in ESI+ mode[3].
Mass Defect ~0.2147 DaFilters out lipid/peptide isobaric interferences.
Part 2: Deciphering the MS/MS Fragmentation Pathway

Once the MS1 feature is isolated, we apply Collision-Induced Dissociation (CID).

Causality of Fragmentation: CID imparts vibrational energy that breaks the weakest bonds first. For a molecule like Donepezil, the fragmentation is dictated by the stability of the resulting carbocations. The cleavage of the benzyl group yields a highly stable benzyl cation at m/z 91.0545, which typically dominates the spectrum as the base peak[3]. The loss of the benzyl moiety (-92 Da) from the precursor generates a diagnostic fragment at m/z 288.1591[2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 380.2213 Frag1 Fragment Ion m/z 288.1591 Loss of Benzyl Precursor->Frag1 CID - C7H8 Frag2 Fragment Ion m/z 243.1378 Loss of C8H9O2 Precursor->Frag2 CID - C8H9O2 Frag3 Base Peak m/z 91.0545 Benzyl Cation Precursor->Frag3 CID - C17H23NO3 Frag1->Frag2 - C2H7N + H2O

Figure 1: Diagnostic MS/MS fragmentation pathway for the C24H29NO3 scaffold under CID.

Table 2: Diagnostic MS/MS Fragment Ions for C24H29NO3

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Implication
380.2213288.159192.0622 (C7H8)Loss of the benzyl moiety[2].
380.2213243.1378137.0835 (C8H9O2)Cleavage of the dimethoxybenzene-related moiety[2].
380.221391.0545289.1668 (C17H23NO3)Formation of the stable benzyl carbocation[3].
Part 3: Differentiating Isomers and Metabolic Activation

The most complex scenario arises when the C24H29NO3 feature is an isomer of the parent drug. For example, CYP3A4-mediated metabolism can yield isobaric species that undergo structural rearrangement. Recent studies have demonstrated that Donepezil undergoes 6-O-dealkylation followed by oxidation to form a reactive quinone methide intermediate, which is highly relevant to drug-induced cytotoxicity and hepatotoxicity[2].

Causality of Separation: Because MS/MS spectra of positional isomers (e.g., 5-O-desmethyl vs. 6-O-desmethyl derivatives) can be nearly identical, we must rely on Ultra-Performance Liquid Chromatography (UPLC). Sub-2 µm stationary phases provide the theoretical plates necessary to resolve these isomers based on subtle differences in their hydrophobic surface area and dipole moments.

Workflow Step1 1. Biological Sample Prep (Protein Precipitation ACN:MeOH 1:1) Step2 2. UPLC Separation (Sub-2 µm C18, Gradient Elution) Step1->Step2 Step3 3. HRMS Analysis (Orbitrap/TOF, DDA Mode) Step2->Step3 Step4 4. Feature Extraction (Target: m/z 380.2213, < 2 ppm) Step3->Step4 Step5 5. Molecular Networking (GNPS Cosine Similarity) Step4->Step5 Step6 6. Orthogonal Validation (Synthesis & NMR) Step5->Step6

Figure 2: End-to-end analytical workflow for elucidating unknown C24H29NO3 metabolites.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standards and system suitability checks to prevent false positive identifications.

Step 1: System Suitability and Calibration

  • Action: Inject a known calibration standard (e.g., Donepezil reference standard) before the biological batch.

  • Validation: Ensure the mass accuracy of the [M+H]+ ion (m/z 380.2213) is within < 2 ppm and the retention time drift is < 0.05 minutes.

Step 2: Biological Sample Preparation

  • Action: Aliquot 50 µL of plasma or urine. Add 150 µL of cold Acetonitrile:Methanol (1:1, v/v) containing a stable isotope-labeled internal standard (e.g., Donepezil-d7)[3].

  • Causality: The 1:1 organic mixture effectively disrupts protein-drug binding while maintaining the solubility of both polar (e.g., glucuronides) and non-polar metabolites.

  • Action: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: UPLC-HRMS Acquisition

  • Chromatography: Inject 2 µL onto a high-resolution C18 column (100 × 2.1 mm, 2.6 µm) maintained at 40°C[3].

  • Mobile Phase: Solvent A (2 mM ammonium acetate + 0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 10 minutes.

  • HRMS Settings: Operate in ESI+ mode. Set MS1 resolution to 70,000 (FWHM) and MS2 resolution to 17,500. Use Data-Dependent Acquisition (DDA) with a dynamic exclusion of 5 seconds to ensure high-quality MS/MS spectra of co-eluting isomers.

Part 5: Advanced Bioinformatics and Orthogonal Validation

Once the MS/MS data is acquired, we utilize to build a molecular network[3].

Causality of Networking: By calculating the cosine similarity between the MS/MS spectrum of the unknown C24H29NO3 feature and known parent drug spectra, we can map structural relationships. A cosine score > 0.7 indicates a highly conserved structural backbone (e.g., the piperidine and benzyl rings are intact).

Final Validation: Mass spectrometry cannot definitively assign absolute stereochemistry or exact regiochemistry of aromatic substitutions. If the metabolite is deemed a critical toxicity driver (such as the CYP3A4-induced quinone methide pathway), it must be orthogonally validated. This requires the de novo chemical synthesis of the suspected isomer and subsequent 1H, 13C, HMBC, and HSQC NMR spectroscopy to confirm the exact atomic connectivity[2].

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3152, Donepezil." PubChem,[Link]

  • Park, Eun-Ji, et al. "Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking." Pharmaceutics, vol. 17, no. 1, 2025, p. 115. MDPI,[Link]

  • Zheng, Jiannan, et al. "Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4." Chemical Research in Toxicology, vol. 37, no. 12, 2024, pp. 2003-2012. ACS Publications,[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Informatics, Pharmacodynamics, and Analytical Methodologies for C24H29NO3 (Donepezil)

Executive Summary In the realm of neuropharmacology and analytical chemistry, the molecular formula C24H29NO3 represents a cornerstone compound: Donepezil . As a potent, centrally acting, and reversible acetylcholinester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and analytical chemistry, the molecular formula C24H29NO3 represents a cornerstone compound: Donepezil . As a potent, centrally acting, and reversible acetylcholinesterase (AChE) inhibitor, it is globally utilized as a first-line therapeutic for the symptomatic management of Alzheimer's disease dementia [1]. This whitepaper synthesizes the chemical informatics, molecular pharmacodynamics, and laboratory-validated analytical workflows required to study and quantify this critical active pharmaceutical ingredient (API).

Chemical Informatics & Structural Identity

To accurately track and analyze C24H29NO3 across chemical databases, researchers must navigate multiple registry identifiers. Donepezil is a chiral molecule containing a single stereocenter, meaning it exists as two enantiomers. However, the clinically approved API is typically administered as a racemate (an equimolar mixture of the R- and S-enantiomers) in its hydrochloride salt form.

The primary database entries for C24H29NO3 and its derivatives are categorized as follows:

  • PubChem CID 3152: Donepezil (Racemic free base)

  • PubChem CID 5741: Donepezil Hydrochloride (Salt form used in pharmaceutical formulations, C24H30ClNO3)

  • PubChem CID 969462: (S)-Donepezil (Enantiomer)

  • PubChem CID 1150567: (R)-Donepezil (Enantiomer)

To facilitate rapid assay development and computational modeling, the core physicochemical properties of the racemic free base (CID 3152) are summarized below.

Table 1: Physicochemical & Topological Properties of C24H29NO3
PropertyQuantitative ValuePharmacological Implication
Molecular Mass 379.5 g/mol Optimal size for blood-brain barrier (BBB) penetration.
XLogP3 (Lipophilicity) 4.3High lipophilicity drives CNS distribution and dictates reverse-phase HPLC column selection.
Topological Polar Surface Area 38.8 ŲWell below the 90 Ų threshold, ensuring excellent passive diffusion into the brain.
Hydrogen Bond Donors 0Reduces desolvation energy penalty during receptor binding.
Hydrogen Bond Acceptors 4Facilitates interactions with water molecules in the AChE active site gorge.
Rotatable Bonds 6Allows conformational flexibility to span the AChE binding pocket.

Pharmacodynamics & Molecular Mechanism

Donepezil’s mechanism of action relies on the reversible inhibition of the Acetylcholinesterase (AChE) enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. This inhibition artificially elevates ACh concentrations in the synaptic cleft, enhancing cholinergic neurotransmission [2].

CholinergicPathway PreSyn Presynaptic Neuron (ACh Synthesis) ACh Acetylcholine (ACh) PreSyn->ACh Release Receptor Postsynaptic Receptors (Signal Transmission) ACh->Receptor Binds AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolysis Degradation Choline + Acetate (Degradation) AChE->Degradation Cleavage Donepezil Donepezil (C24H29NO3) PubChem CID: 3152 Donepezil->AChE Reversible Inhibition

Fig 1. Cholinergic signaling pathway and Donepezil's mechanism of AChE inhibition.

The Causality of Binding Affinity

Unlike older AChE inhibitors (e.g., tacrine), Donepezil exhibits a unique dual-binding mode that explains its high potency and selectivity. Crystallographic and molecular dynamics studies reveal that the molecule spans the entire 20 Å length of the AChE active site gorge [3]:

  • Catalytic Active Site (CAS): The benzyl ring of Donepezil penetrates deep into the gorge, engaging in π−π stacking interactions with the tryptophan residue (Trp86) at the CAS.

  • Peripheral Anionic Site (PAS): Simultaneously, the dimethoxyindanone moiety binds to the PAS at the entrance of the gorge via π−π stacking with Trp286.

This bivalent interaction physically blocks substrate entry and product exit, yielding a highly stable, yet reversible, inhibitory complex.

Analytical Workflows: USP-Compliant HPLC Protocol

For quality control and pharmacokinetic profiling, quantifying Donepezil Hydrochloride requires a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. Based on United States Pharmacopeia (USP) standards[4], the following protocol details the optimal isocratic reverse-phase workflow.

HPLCWorkflow SamplePrep Sample Preparation (Tablet Crushing & Extraction) Sonication Sonication & Filtration (0.45µm PTFE) SamplePrep->Sonication Injection HPLC Injection (C18 Column, Isocratic) Sonication->Injection MobilePhase Mobile Phase Prep (Buffer:MeOH:ACN, pH 2.5) MobilePhase->Injection Detection UV Detection (268 - 271 nm) Injection->Detection DataAnalysis Chromatogram Analysis (Peak Area & Tailing Factor) Detection->DataAnalysis

Fig 2. Step-by-step HPLC analytical workflow for Donepezil quantification.

Step-by-Step Methodology & Causal Logic

Step 1: Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase consisting of 0.01 M Phosphate Buffer, Methanol, and Acetonitrile (approx. 50:30:20 v/v). Adjust the pH precisely to 2.5 using orthophosphoric acid.

  • Causality: Why pH 2.5? The molecular structure of Donepezil contains a piperidine ring with a basic nitrogen atom ( pKa​≈8.9 ). At a highly acidic pH of 2.5, this nitrogen is fully protonated. If the pH were neutral or basic, the molecule would exist in a partially ionized state, leading to secondary interactions with residual silanol groups on the silica-based stationary phase. This manifests as severe peak tailing. Maintaining pH 2.5 ensures a single protonated species, driving the interaction purely through the hydrophobic benzyl and indanone moieties.

Step 2: Stationary Phase Selection

  • Action: Utilize a C18 (Octadecylsilane) reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Causality: With an XLogP3 of 4.3, Donepezil is highly lipophilic. The dense hydrophobic carbon chains of a C18 column provide the necessary retention mechanism to separate the API from highly polar excipients and degradation products.

Step 3: Sample Extraction

  • Action: Crush tablets equivalent to 20 mg of Donepezil HCl. Transfer to a 100 mL volumetric flask, add 60 mL of mobile phase, and sonicate for 15 minutes. Make up to volume, centrifuge at 3000 rpm, and filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality: Sonication ensures complete dissolution of the active matrix trapped within the polymer binders of the tablet. The PTFE filter is chosen because it is chemically inert and hydrophobic, preventing the API from adsorbing to the filter membrane (which frequently occurs with nylon filters).

Step 4: UV Detection

  • Action: Set the Photodiode Array (PDA) or UV detector to 268 nm (or 271 nm depending on exact solvent shifts).

  • Causality: The dimethoxyindanone and benzyl ring chromophores exhibit strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio and ensuring a low Limit of Detection (LOD).

The Self-Validating System (System Suitability Testing)

A protocol is only scientifically sound if it continuously proves its own validity. Before analyzing unknown samples, the system must pass strict System Suitability Testing (SST) criteria. Inject a standard solution of Donepezil Hydrochloride (USP RS) in five replicates. The run is only validated if:

  • Relative Standard Deviation (RSD) of Peak Area: ≤2.0% (Confirms injection precision).

  • USP Tailing Factor (T): ≤1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plate Count (N): >2000 (Confirms column efficiency and bed integrity). Failure to meet any of these metrics instantly invalidates the run, mandating immediate column washing or mobile phase recalibration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3152, Donepezil." PubChem Database. URL:[Link]

  • StatPearls Publishing. "Donepezil - Mechanism of Action and Pharmacology." NCBI Bookshelf. URL:[Link]

  • American Chemical Society (ACS). "Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature." ACS Chemical Neuroscience. URL:[Link]

  • Waters Corporation. "USP Method Transfer of Donepezil Tablets from HPLC to UPLC." Waters Application Notes. URL:[Link]

  • United States Pharmacopeia (USP). "Donepezil Hydrochloride Official Monograph." USP-NF. URL: [Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Donepezil (C24H29NO3)

For Researchers, Scientists, and Drug Development Professionals Abstract Donepezil (C24H29NO3) is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a centrally acting reversible acetylchol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (C24H29NO3) is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a centrally acting reversible acetylcholinesterase inhibitor.[1] The therapeutic efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, with thermodynamic stability being a critical determinant of its shelf-life, formulation development, and ultimately, its clinical performance. This technical guide provides a comprehensive analysis of the thermodynamic properties and stability profile of Donepezil. It delves into the solid-state characteristics, including polymorphism and thermal behavior, and examines its chemical stability under various stress conditions. The methodologies for these assessments are detailed, offering field-proven insights into experimental design and data interpretation, in line with regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction to Donepezil (C24H29NO3)

Donepezil, with the chemical formula C24H29NO3, is a piperidine derivative that is widely prescribed for the management of dementia associated with Alzheimer's disease.[1] Its mechanism of action involves the reversible inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain.[1] The molecule's structure, comprised of a benzylpiperidine moiety linked to a dimethoxyindanone group, dictates its physicochemical properties and, consequently, its stability.

A thorough understanding of the thermodynamic landscape of Donepezil is paramount for drug development professionals. It informs critical decisions in formulation design, packaging, and storage conditions to ensure the delivery of a safe and effective medication to the patient.

Thermodynamic Properties of Donepezil

The thermodynamic properties of a solid-state pharmaceutical compound are largely defined by its crystalline structure. Donepezil is known to exist in multiple polymorphic forms, each possessing distinct thermodynamic properties.

Polymorphism of Donepezil Free Base

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. For Donepezil free base (C24H29NO3), several crystalline forms have been identified, each with a unique thermal profile.[2]

Crystalline FormMelting Point (°C)
Form IV94-99
Form VI79-83.5
Mixture of Forms VII and IV94-98

Table 1: Melting points of different polymorphic forms of Donepezil free base.[2]

The existence of multiple polymorphs with distinct melting points highlights the importance of controlling the crystallization process during manufacturing to ensure the consistent production of the desired, most stable form. The choice of solvent and temperature are critical parameters in obtaining a specific polymorph. For instance, Form IV can be obtained from various solvents like cyclohexane and ethanol, while Form VI is typically crystallized from toluene.[2]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing the thermal properties of pharmaceuticals.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For instance, the DSC thermogram of a specific crystalline form of Donepezil hydrobromide (a salt of Donepezil) shows a sharp endotherm at its melting point, indicating its crystalline nature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents. TGA data for Donepezil hydrobromide polymorphs have shown no significant weight loss until the melting point is reached, indicating good thermal stability in the solid state.

Experimental Protocol: Thermal Analysis of Donepezil

A robust thermal analysis of a Donepezil sample would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the Donepezil polymorph is placed in an aluminum pan.

  • DSC Analysis:

    • The sample and an empty reference pan are placed in the DSC cell.

    • The temperature is ramped at a controlled rate (e.g., 10 °C/min) over a defined range (e.g., 25 °C to 250 °C).

    • The heat flow is recorded as a function of temperature, and the melting endotherm is analyzed to determine the onset temperature and enthalpy of fusion.

  • TGA Analysis:

    • A sample is placed in the TGA furnace.

    • The temperature is increased at a constant rate while the sample weight is continuously monitored.

    • The resulting thermogram shows weight loss as a function of temperature, indicating decomposition or desolvation.

The causality behind these experimental choices lies in the need to obtain a comprehensive thermal profile. The heating rate in DSC affects the resolution of thermal events, with slower rates providing better resolution but longer analysis times. The temperature range is chosen to encompass all expected thermal events without causing extensive decomposition.

G cluster_workflow Thermal Analysis Workflow Sample Donepezil Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat Flow vs. Temp TGA Thermogravimetric Analysis (TGA) Sample->TGA Weight Loss vs. Temp Data_DSC Melting Point, Enthalpy of Fusion, Polymorphic Transitions DSC->Data_DSC Data_TGA Thermal Stability, Solvent/Water Content TGA->Data_TGA

Caption: Workflow for the thermal analysis of Donepezil.

Fundamental Thermodynamic Parameters: An Estimation Approach
  • Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[3][4][5][[“]] This approach offers a rapid and cost-effective way to obtain estimates for these properties.

  • Quantum Chemical Calculations: More sophisticated methods, such as ab initio and density functional theory (DFT) calculations, can provide more accurate predictions of thermodynamic properties by solving the electronic structure of the molecule.[7][8]

For Donepezil (C24H29NO3), a group contribution approach would involve dissecting the molecule into its constituent groups (e.g., benzene ring, ether, ketone, piperidine ring) and summing their known thermodynamic contributions. While providing a valuable estimate, it's crucial to acknowledge that these are theoretical values and may differ from experimental results.

Stability of Donepezil

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10][11][12]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. The typical stress conditions, as recommended by ICH guidelines, include acid and base hydrolysis, oxidation, and exposure to heat and light.[13][14][15][16]

Studies on Donepezil hydrochloride have shown that it is susceptible to degradation under certain conditions.[17][18]

Stress ConditionStability of Donepezil Hydrochloride
Acidic Hydrolysis (1N HCl, reflux) Negligible degradation.[17]
Alkaline Hydrolysis (2N NaOH, reflux) Significant degradation observed.[17]
Oxidative Degradation (6% H2O2) Degradation observed.[17]
Thermal (Dry Heat, 80°C) Stable.[17]
Photolytic (Sunlight) Stable.[17]

Table 2: Summary of forced degradation studies on Donepezil hydrochloride.[17]

These studies reveal that the primary degradation pathways for Donepezil involve hydrolysis under alkaline conditions and oxidation. The indanone and piperidine rings are potential sites for these reactions.

G Donepezil Donepezil (C24H29NO3) Acid Acidic (e.g., 1N HCl) Donepezil->Acid Base Alkaline (e.g., 2N NaOH) Donepezil->Base Oxidation Oxidative (e.g., H2O2) Donepezil->Oxidation Heat Thermal (Dry Heat) Donepezil->Heat Light Photolytic (UV/Vis) Donepezil->Light Stable Stable Acid->Stable Degradation Degradation Products Base->Degradation Oxidation->Degradation Heat->Stable Light->Stable

Caption: Stability profile of Donepezil under various stress conditions.

Degradation Kinetics

Kinetic studies on the degradation of Donepezil hydrochloride have shown that the decomposition in alkaline, oxidative, and neutral (water at reflux) conditions follows first-order kinetics.[17] The rate of degradation is dependent on the temperature and the concentration of the stressor. For example, the rate constant for degradation in 2N NaOH increases significantly with an increase in temperature.[17]

Understanding the kinetics of degradation is crucial for predicting the shelf life of a drug product and for establishing appropriate storage conditions.

Stability-Indicating Analytical Method: HPLC

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[19][20][21][22]

Experimental Protocol: Stability-Indicating HPLC Method for Donepezil

A typical stability-indicating HPLC method for Donepezil would involve:

  • Column: A C18 reversed-phase column is commonly used.[17]

  • Mobile Phase: A mixture of a buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used to achieve good separation of Donepezil from its degradation products.[17][21]

  • Detection: UV detection at a wavelength where Donepezil and its degradation products have significant absorbance (e.g., 268 nm or 315 nm) is employed.[17][21]

  • Forced Degradation Sample Analysis: Samples from the forced degradation studies are injected into the HPLC system to demonstrate that the degradation products are well-resolved from the parent drug peak.

  • Method Validation: The method is validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[23]

The choice of a C18 column is based on its versatility and ability to separate a wide range of non-polar to moderately polar compounds like Donepezil. The mobile phase composition is optimized to achieve the best resolution and peak shape. The selection of the detection wavelength is based on the UV spectrum of Donepezil.

Conclusion

The thermodynamic properties and stability of Donepezil (C24H29NO3) are critical attributes that influence its quality, safety, and efficacy. This guide has provided a comprehensive overview of its solid-state properties, including the existence of multiple polymorphs with distinct thermal characteristics. The stability profile, elucidated through forced degradation studies, indicates that Donepezil is susceptible to degradation under alkaline and oxidative conditions, following first-order kinetics.

For drug development professionals, a thorough understanding of these characteristics is essential for the rational design of stable formulations, the establishment of appropriate storage and handling conditions, and for ensuring regulatory compliance. While experimental data on fundamental thermodynamic parameters like enthalpy of formation are scarce, computational methods offer a valuable tool for their estimation. The continued investigation into the physicochemical properties of Donepezil will undoubtedly contribute to the development of improved drug products for patients with Alzheimer's disease.

References

  • Donepezil Base: Physicochemical Characterization. (2020). Current Nanomedicine, 10(1).
  • Chothe, P. P., et al. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Rasayan Journal of Chemistry, 3(4), 682-689.
  • A stability indicating chiral high-performance liquid chromatographic (HPLC) method was developed and subsequently validated for the separation and simultaneous determination of S-(+)- and R-(-)-donepezil hydrochloride (DP) in tablet products. (2013). Journal of the Chilean Chemical Society, 58(2), 826-830.
  • Ali, A., et al. (2020). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. Processes, 8(4), 458.
  • Reddy, B. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 2000-2004.
  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. Retrieved from [Link]

  • Enthalpy Calculations. (2022, November 26). In Chemistry LibreTexts. Retrieved from [Link]

  • Karton, A. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 126(25), 4064–4076.
  • US P
  • Meyerriecks, W. (2006). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (23), 22-29.
  • Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Applied Sciences, 11(22), 10833.
  • Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to approach a forced degradation study. (2011). SGS Life Science Services.
  • Ruela, A. L. M., et al. (2014). LC-PDA and LC-MS Studies of Donepezil Hydrochloride Degradation Behaviour in Forced Stress Conditions. Journal of the Brazilian Chemical Society, 25(8), 1436-1445.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Khosravan, A., & Sadr, M. S. (2017). The effects of fluorine substitution on the chemical properties and inhibitory capacity of Donepezil anti-Alzheimer drug; density functional theory and molecular docking calculations. Journal of molecular graphics & modelling, 72, 136–146.
  • Wang, C., et al. (2019). A modified group contribution method for estimating thermodynamic parameters of methanol-to-olefins over a SAPO-34 catalyst. Physical Chemistry Chemical Physics, 21(1), 213-222.
  • Postolache, B., & Postolache, P. (2023). A Mathematical Study of Effects of Alzheimer's Drug Donepezil Hydrochloride on Neuronal Viscoelasticity and Action Potentials.
  • Al-Majed, A. A., & Belal, F. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of the Chilean Chemical Society, 58(2), 1735-1739.
  • Ruela, A. L. M., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. Journal of the Brazilian Chemical Society, 25(8), 1436-1445.
  • Park, K., et al. (2013). Crystal Structures of Tetramorphic Forms of Donepezil and Energy/Temperature Phase Diagram via Direct Heat Capacity Measurements. Crystal Growth & Design, 13(12), 5450-5458.
  • Van der Knaap, M., et al. (2022). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Molecular Physics, 120(19-20), e2108745.
  • Kiselev, V. G., & Shokhor, I. N. (2007). Multilevel quantum chemical calculation of the enthalpy of formation of[17][23][24]oxadiazolo[3,4-e][17][19][20][23]-tetrazine-4,6-Di-N-Dioxide. Combustion, Explosion, and Shock Waves, 43(5), 562-566.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2018). Development of a green stability-indicating HPLC–DAD method for the determination of donepezil hydrochloride in the presence of its related substance and degradation products.
  • Group-contribution method. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Stability tests according to ICH Q1A (R2). (2019). Memmert.
  • Forced Degradation Testing in Pharma. (2023, November 5).
  • Kumar, Y. R., et al. (2006). Polymorphic study of donepezil hydrobromide. Indian Journal of Chemistry - Section B, 45B(5), 1230-1234.
  • Sharma, K., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 128-135.
  • Henry, C. S., et al. (2007). Group Contribution Method for Thermodynamic Analysis of Complex Metabolic Networks. Biophysical Journal, 92(5), 1792-1805.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Group contribution models for predicting thermodynamic properties. (n.d.). Consensus.
  • USP Method Transfer of Donepezil Tablets from HPLC to UPLC. (n.d.).
  • Stability testing according to ICH Q1A (R2): Basics and technical solutions. (n.d.). Helago-sk.
  • US P
  • Q1A (R2) A deep dive in Stability Studies. (2024, April 3). YouTube.
  • Pharma Stability: ICH Q1A(R2) Fundamentals. (2023, November 1). Lachman Consultants.

Sources

Exploratory

Structural Elucidation of C₂₄H₂₄NO₃ (Donepezil): A Self-Validating Analytical Framework Using NMR and FT-IR Spectroscopy

Executive Summary & Theoretical Framework The structural elucidation of complex active pharmaceutical ingredients (APIs) requires an analytical strategy where multiple spectroscopic techniques cross-validate one another....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The structural elucidation of complex active pharmaceutical ingredients (APIs) requires an analytical strategy where multiple spectroscopic techniques cross-validate one another. This whitepaper details the definitive structural characterization of C₂₄H₂₉NO₃ , universally known as the acetylcholinesterase inhibitor [1].

Before acquiring any spectral data, a rigorous elucidation workflow begins with the fundamental calculation of the Degree of Unsaturation (DoU) . This establishes the baseline causality for all subsequent spectral interpretations.

DoU Calculation for C₂₄H₂₉NO₃: DoU=C+1−2H​+2N​=24+1−14.5+0.5=11

A DoU of 11 dictates a highly unsaturated, multi-ring system. Based on the molecular architecture of Donepezil, this is causally distributed as:

  • Benzyl Group: 1 ring + 3 double bonds = 4 DoU

  • Piperidine Ring: 1 ring = 1 DoU

  • 5,6-Dimethoxy-1-indanone Core: 1 benzene ring (4 DoU) + 1 cyclopentanone ring (1 ring + 1 C=O double bond = 2 DoU) = 6 DoU Total = 11 Degrees of Unsaturation.

Our analytical objective is to design a self-validating system where Vibrational Spectroscopy (FT-IR) confirms the functional groups (the C=O and ether linkages), while Nuclear Magnetic Resonance (NMR) maps the exact 3D connectivity and spin systems.

Vibrational Spectroscopy: FT-IR Protocol & Causality

Fourier-Transform Infrared (FT-IR) spectroscopy serves as the first-line diagnostic tool. For C₂₄H₂₉NO₃, FT-IR is specifically deployed to probe the electronic environment of the indanone core.

Step-by-Step ATR-FTIR Methodology

To ensure a self-validating protocol, the experiment must account for atmospheric interference and sample moisture, which could mask critical C-H and C-O stretching regions.

  • System Initialization & Background: Purge the FT-IR spectrometer with dry nitrogen to eliminate CO₂ and ambient H₂O vapor. Collect a 32-scan background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Preparation: Desiccate the C₂₄H₂₉NO₃ sample under a vacuum to remove hydrated water (which would otherwise present a broad artifact at ~3500 cm⁻¹).

  • Acquisition: Apply 1–2 mg of the dry powder to the diamond crystal. Engage the ATR anvil to a consistent torque to ensure uniform path length. Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Data Processing: Apply an ATR atmospheric correction algorithm and baseline correction.

FT-IR Data Interpretation & Causality

The table below summarizes the quantitative data. The causality of the 1683 cm⁻¹ peak is critical: a standard cyclopentanone C=O stretch appears at ~1715 cm⁻¹. However, in C₂₄H₂₉NO₃, the carbonyl is directly conjugated with the electron-rich dimethoxy-benzene ring. This conjugation delocalizes the π-electrons, weakening the C=O bond character and causally shifting the absorption down to 1683 cm⁻¹ [2].

Wavenumber (cm⁻¹)Functional GroupVibrational ModeStructural Causality in C₂₄H₂₉NO₃
2928, 2852 C-H (Aliphatic)Asym. & Sym. StretchConfirms the piperidine and bridging methylene groups.
1683 C=O (Ketone)StretchingConfirms the conjugated 1-indanone carbonyl system.
1592, 1500 C=C (Aromatic)StretchingValidates the presence of the benzene rings.
1266, 1216 C-O (Ether)Asymmetric StretchConfirms the two methoxy (-OCH₃) groups on the indanone core.
744, 701 C-H (Aromatic)Out-of-plane (oop) bendDiagnostic for the monosubstituted benzene (benzyl group).

Nuclear Magnetic Resonance (NMR) Workflow & Analysis

While FT-IR identifies the "building blocks," high-resolution NMR provides the architectural blueprint. We utilize 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to close the analytical loop.

Step-by-Step High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 20 mg of C₂₄H₂₉NO₃ in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it prevents exchangeable proton loss and provides a distinct lock signal.

  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium frequency of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C). Shim the Z-axis gradients to achieve a line width of <0.5 Hz for the TMS peak, ensuring high-resolution spin-spin splitting.

  • 1D Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1), 30° pulse angle to ensure quantitative integration.

    • ¹³C{¹H} NMR: 1024 scans, WALTZ-16 decoupling sequence to collapse C-H multiplets into sharp singlets.

  • 2D Acquisition (The Self-Validating Step):

    • COSY (Correlation Spectroscopy): Maps adjacent protons (H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds (optimized for ¹J_CH = 145 Hz).

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range C-H connectivity across 2-3 bonds (optimized for ⁿJ_CH = 8 Hz), crucial for bridging the piperidine ring to the indanone core.

NMR Data Assignments & Mechanistic Insights

The ¹H and ¹³C chemical shifts [3] reveal the molecule's precise stereochemical realities. A hallmark of this structure is the diastereotopic nature of the C3 protons on the indanone ring. Because the adjacent C2 carbon is a chiral center, the two protons at C3 reside in different magnetic environments (one cis and one trans to the bridging group). Consequently, they couple with each other and with the C2 proton, appearing as two distinct doublets of doublets (dd) at 3.17 ppm and 2.65 ppm.

Position¹H Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)Key HMBC Correlations (H → C)
C1 (C=O) --207.1-
C2 (Methine) 2.70m, 1H45.6C1, C3, Bridging CH₂
C3 (Methylene) 3.17, 2.65dd (1H), dd (1H)32.2C1, C2, Indanone Ar-C
Methoxy (x2) 3.96, 3.91s, 3H; s, 3H56.1, 56.0Indanone Ar-C (C-O)
Indanone Ar-CH 7.17, 6.86s, 1H; s, 1H107.3, 104.2C1, Methoxy C-O
Bridging CH₂ 1.95, 1.40m, 2H39.0C2, Piperidine C4
Piperidine C4 1.45m, 1H34.0Bridging CH₂, Pip C3/C5
Piperidine C2/C6 2.90, 2.00m, 4H52.7Benzyl CH₂, Pip C4
Benzyl CH₂ 3.59s, 2H62.6Benzyl Ar-C, Pip C2/C6
Benzyl Ar-CH 7.26 - 7.34m, 5H126.9 - 129.1Benzyl CH₂

Visualizing the Self-Validating Network

To prove the structure without ambiguity, we must visualize how the 2D NMR data locks the isolated functional groups together. The HMBC data acts as the ultimate validator, bridging the quaternary carbons that COSY cannot see. For example, the HMBC correlation from the Methoxy protons (3.96 ppm) to the Aromatic carbons (~155 ppm) confirms the ether linkage location, while the Benzyl CH₂ protons (3.59 ppm) correlate to the Piperidine C2/C6 carbons (52.7 ppm), proving the N-alkylation site.

G cluster_indanone Indanone Core cluster_piperidine Piperidine & Linker cluster_benzyl Benzyl Group C1 C1 (Carbonyl) C2 C2 (Methine) C2->C1 HMBC C3 C3 (Methylene) C2->C3 COSY Bridge Bridging CH2 C2->Bridge COSY C3->C1 HMBC Ar_Ind Aromatic C (Indanone) OMe Methoxy Protons OMe->Ar_Ind HMBC Bridge->C1 HMBC Pip_C4 Piperidine C4 Bridge->Pip_C4 COSY Pip_N_CH2 Piperidine C2/C6 Pip_C4->Pip_N_CH2 COSY Ben_CH2 Benzyl CH2 Ben_CH2->Pip_N_CH2 HMBC Ar_Ben Aromatic C (Benzyl) Ben_CH2->Ar_Ben HMBC

Caption: 2D NMR Correlation Network of C₂₄H₂₉NO₃ (Red Solid: HMBC, Green Dashed: COSY).

The Logical Elucidation Flowchart

The structural elucidation of C₂₄H₂₉NO₃ is not a linear checklist; it is a closed-loop logical system. The workflow below demonstrates how macroscopic theoretical data (DoU) is systematically verified by microscopic quantum phenomena (spin-spin coupling).

Workflow Step1 Step1 Step2 Step 2: FT-IR Spectroscopy Identify C=O (1683 cm⁻¹) & C-O (1266 cm⁻¹) Step1->Step2 Step3 Step 3: 1D NMR (1H & 13C) Map proton environments & carbon types Step2->Step3 Step4 Step 4: 2D NMR (COSY & HSQC) Establish direct connectivities & spin systems Step3->Step4 Step5 Step 5: 2D NMR (HMBC) Bridge spin systems across quaternary centers Step4->Step5 Step6 Step 6: Self-Validation Confirm 3D conformation & all 11 DoU Step5->Step6

Caption: Step-by-step logical workflow for the self-validating structural elucidation of C₂₄H₂₉NO₃.

Conclusion

By integrating theoretical DoU calculations with empirical FT-IR and multi-dimensional NMR data, the structure of C₂₄H₂₉NO₃ (Donepezil) is unequivocally elucidated. The protocols described herein ensure that every assignment is mathematically and spectroscopically cross-validated, leaving no room for structural ambiguity. This methodology stands as a robust framework for the characterization of complex piperidine-derivative APIs in modern drug development [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3152, Donepezil." PubChem,[Link]

  • ScienceAsia Journal. "Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid." ScienceAsia,[Link]

  • National Library of Medicine (PMC). "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil." MDPI,[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information: Synthesis of fluorinated donepezil." RSC Advances,[Link]

Protocols & Analytical Methods

Method

Application Note: Optimal Solvent Systems and Formulation Protocols for C24H29NO3 (Donepezil Free Base)

Executive Summary C24H29NO3, widely known as Donepezil free base, is a potent, centrally acting, reversible acetylcholinesterase (AChE) inhibitor essential to neuropharmacological research[1]. While clinical formulations...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C24H29NO3, widely known as Donepezil free base, is a potent, centrally acting, reversible acetylcholinesterase (AChE) inhibitor essential to neuropharmacological research[1]. While clinical formulations predominantly utilize the highly water-soluble hydrochloride salt (Donepezil HCl)[2], early-stage drug development, polymorph screening, and specific in vivo pharmacokinetic studies frequently require the free base[3]. Because C24H29NO3 exhibits profound lipophilicity, it demands highly specific solvent architectures to prevent precipitation and ensure accurate dosing[4]. This application note details validated, self-consistent protocols for dissolving C24H29NO3 across analytical, in vitro, and in vivo applications.

Physicochemical Profiling & Causality in Solvent Selection

The rational design of a solvent system must be grounded in the target molecule's physicochemical properties.

  • Molecular Weight: 379.50 g/mol [5]

  • LogP: ~4.7[6]

  • pKa: ~9.0 (Basic piperidine nitrogen)

  • Aqueous Solubility: ~0.017 mg/mL in water and 0.01 M PBS (pH 7.4)[4]

Mechanistic Insight: The high LogP value of 4.7 dictates that C24H29NO3 is highly hydrophobic, strongly repelling water while readily partitioning into lipid-rich environments[6]. Attempting to dissolve the free base directly in aqueous buffers (like PBS or Saline) will result in immediate nucleation and precipitation[4]. To achieve a thermodynamically stable true solution, a primary polar aprotic solvent (e.g., DMSO) must first be used to disrupt the crystalline lattice. For in vivo applications where high DMSO concentrations are toxic, researchers must employ a step-down polarity gradient using co-solvents (PEG300) and non-ionic surfactants (Tween-80) to encapsulate the hydrophobic molecules in micelles before introducing the final aqueous phase[7].

Solvent System Selection Matrix

The following table summarizes the optimal solvent systems based on quantitative solubility data and application suitability.

Solvent SystemTarget ApplicationMax SolubilityStability & Causality Notes
Water / PBS (pH 7.4) None (Not Recommended)~0.017 mg/mLExtreme precipitation due to high lipophilicity (LogP 4.7)[4].
100% DMSO In Vitro Stock / Storage≥ 25.0 mg/mLExcellent stability. Stores at -20°C for 1 month or -80°C for 6 months[7].
100% Ethanol Analytical (HPLC/XRD)≥ 10.0 mg/mLIdeal for solvent-free polymorph generation and thermodynamic studies[3].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline In Vivo (IV / IP Injection)≥ 2.5 mg/mLStep-down polarity prevents crashing. Yields a clear, biocompatible solution[7].
10% DMSO + 90% Corn Oil In Vivo (Oral Gavage)≥ 2.5 mg/mLLipid vehicle maximizes gastrointestinal absorption for lipophilic compounds[7].

Experimental Protocols

Protocol A: Preparation of 25.0 mg/mL Master Stock Solution (In Vitro)

This self-validating protocol ensures complete dissolution for cellular assays or subsequent in vivo dilution.

  • Weighing: Accurately weigh 25.0 mg of C24H29NO3 powder into a sterile, amber glass vial.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Agitation: Vortex the vial continuously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the solution against a light source. It must be completely clear with no floating micro-crystals.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months[7].

Protocol B: 2.5 mg/mL Working Solution for Systemic In Vivo Administration (IV/IP)

This protocol uses a 10/40/5/45 ratio to safely deliver the drug without precipitation[7]. The order of addition is critical to prevent the free base from crashing out.

  • Step 1 (Primary Solvent): Transfer 100 μL of the 25.0 mg/mL DMSO Master Stock (from Protocol A) into a new vial.

  • Step 2 (Co-solvent): Add 400 μL of PEG300. Vortex thoroughly for 30 seconds. Causality: PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water.

  • Step 3 (Surfactant): Add 50 μL of Tween-80. Vortex gently to avoid excessive foaming. Causality: Tween-80 forms protective micelles around the lipophilic C24H29NO3 molecules.

  • Step 4 (Aqueous Phase): Dropwise, add 450 μL of 0.9% Saline while continuously swirling the vial.

  • Validation: The final 1.0 mL solution should be crystal clear. If cloudiness occurs, the order of addition was violated, and the solution must be discarded.

Protocol C: 2.5 mg/mL Working Solution for Oral Administration (PO)

Designed for gastrointestinal absorption studies utilizing a lipid vehicle[7].

  • Transfer 100 μL of the 25.0 mg/mL DMSO Master Stock into a sterile vial.

  • Add 900 μL of pharmaceutical-grade Corn Oil.

  • Vortex vigorously for 2 minutes.

  • Validation: The solution will appear slightly viscous but must remain optically clear without phase separation.

Mechanistic Workflow & Decision Tree

G Start C24H29NO3 (Donepezil Free Base) Decision Target Application? Start->Decision InVitro In Vitro / Analytical Decision->InVitro Cell Assays InVivo In Vivo Dosing Decision->InVivo Animal Models DMSO 100% DMSO or EtOH (Stock Solution) InVitro->DMSO Route Administration Route? InVivo->Route IV_IP IV / IP Injection Route->IV_IP PO Oral (PO) Gavage Route->PO Form_A 10% DMSO 40% PEG300 5% Tween-80 45% Saline IV_IP->Form_A Form_B 10% DMSO 90% Corn Oil PO->Form_B

Workflow for selecting the optimal C24H29NO3 solvent system based on application.

References

  • [1] Title: Donepezil | C24H29NO3 | CID 3152 - PubChem. Source: NIH. URL:[Link]

  • [6] Title: Donepezil | C24H29NO3 | CID 3152 (Experimental Properties). Source: NIH. URL:[Link]

  • [4] Title: Solubility of DPZ free base and DPZ ILs in water and 0.01 M PBS pH 7.4. Source: ResearchGate (Molecules). URL:[Link]

  • Title: Pharmaceutical formulations of donepezil: From dosage forms to nanotechnology-based delivery systems. Source: Nano Micro Biosystems. URL:[Link]

  • [2] Title: CHEMISTRY REVIEW(S) - NDA 22-568. Source: FDA. URL:[Link]

  • [3] Title: Crystal Structures of Tetramorphic Forms of Donepezil and Energy/Temperature Phase Diagram via Direct Heat Capacity Measurements. Source: ACS Publications. URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Donepezil (C24H29NO3) in Human Plasma

Introduction and Physicochemical Context Donepezil (IUPAC: 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one) is a potent, reversible acetylcholinesterase (AChE) inhibitor utilized globally for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

Donepezil (IUPAC: 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one) is a potent, reversible acetylcholinesterase (AChE) inhibitor utilized globally for the symptomatic management of Alzheimer's disease[1][2]. With the molecular formula C24H29NO3 and a free-base molecular weight of 379.50 g/mol [3], Donepezil exhibits extensive tissue distribution and a long elimination half-life (70–80 hours), resulting in low steady-state plasma concentrations[4][5].

To support robust pharmacokinetic (PK) profiling and bioequivalence studies, highly sensitive analytical methodologies are required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Liquid-Liquid Extraction (LLE) to achieve a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL in human plasma[5][6].

Experimental Causality: The "Why" Behind the Method

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

While Protein Precipitation (PPT) is faster, it fails to remove endogenous plasma phospholipids, leading to severe ion suppression in the MS source. Donepezil contains a basic piperidine nitrogen with a pKa of 9.08[3]. By basifying the plasma sample with 0.1 M NaOH (pH > 11), the piperidine nitrogen is completely deprotonated. This converts Donepezil into its highly lipophilic free-base form, driving its selective partitioning into the organic solvent (Methyl tert-butyl ether, MTBE)[7]. This targeted extraction leaves polar matrix interferents in the aqueous layer, ensuring a clean extract and preserving column longevity.

Mass Spectrometry: The Fragmentation Logic

In the positive Electrospray Ionization (ESI+) source, the basic nitrogen of Donepezil readily accepts a proton, yielding an abundant[M+H]+ precursor ion at m/z 380.2[7]. Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers a highly specific fragmentation cascade. The dominant pathway is the cleavage of the benzyl group, which forms a thermodynamically stable, highly conjugated tropylium cation at m/z 91.2[7][8]. Because this ion resists further fragmentation, it accumulates in the collision cell, providing an exceptionally high signal-to-noise (S/N) ratio for quantitation.

CID_Pathway Precursor Donepezil [M+H]+ m/z 380.2 CID CID (39 eV) Precursor->CID Tropylium Tropylium Cation m/z 91.2 (Quantifier) CID->Tropylium Benzyl Cleavage Piperidine Fragment m/z 288.1 (Qualifier 1) CID->Piperidine Toluene Loss (-91 Da) Carbocation Indanone Carbocation m/z 243.3 (Qualifier 2) Piperidine->Carbocation Piperidine Loss

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of Donepezil (m/z 380.2).

Self-Validating Quality Control (QC) Framework

To ensure the protocol is self-validating and compliant with FDA/ICH M10 guidelines, the workflow incorporates a strict bracketing system:

  • System Suitability Test (SST): Six consecutive injections of the LLOQ standard must yield a Coefficient of Variation (CV) < 5% for retention time and < 15% for peak area.

  • Matrix Effect Correction: A stable isotope-labeled internal standard (SIL-IS), Donepezil-d4, is utilized. Because it co-elutes perfectly with the analyte, it experiences the exact same ionization environment, mathematically neutralizing any residual matrix suppression.

  • Carryover Assessment: A blank plasma extract must be injected immediately following the Upper Limit of Quantitation (ULOQ) sample. The analyte signal in the blank must be < 20% of the LLOQ signal.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte & IS: Donepezil Hydrochloride (Reference Standard), Donepezil-d4 (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Methyl tert-butyl ether (MTBE).

  • Modifiers: LC-MS grade Formic Acid (FA), 0.1 M Sodium Hydroxide (NaOH).

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of Donepezil-d4 working solution (50 ng/mL in 50% MeOH). Vortex briefly.

  • Basification: Add 50 µL of 0.1 M NaOH to the sample. Vortex for 10 seconds to ensure complete conversion of Donepezil to its free-base form.

  • Extraction: Add 1.0 mL of MTBE to the tube[7].

  • Phase Separation: Vortex vigorously for 5 minutes, followed by centrifugation at 4,000 × g for 10 minutes at 4°C to resolve the organic and aqueous layers.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (A:B, 50:50 v/v). Vortex for 2 minutes and transfer to an autosampler vial.

LLE_Workflow Start 1. Aliquot 100 µL Plasma + 10 µL IS (Donepezil-d4) Basify 2. Basification Add 50 µL 0.1 M NaOH Start->Basify Extract 3. Liquid-Liquid Extraction Add 1.0 mL MTBE Basify->Extract Vortex 4. Phase Separation Vortex 5 min, Centrifuge 10 min Extract->Vortex Transfer 5. Organic Transfer Collect 800 µL Upper Layer Vortex->Transfer Dry 6. Evaporation Dry under N2 at 40°C Transfer->Dry Recon 7. Reconstitution 100 µL Mobile Phase (50:50) Dry->Recon Inject 8. LC-MS/MS Analysis Inject 5 µL Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Donepezil isolation from human plasma.

LC-MS/MS Analytical Conditions

Chromatographic Separation

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and rapid run times.

  • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.49010
0.500.49010
2.000.41090
3.000.41090
3.100.49010
4.500.49010
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ESI[6][7].

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Donepezil380.291.25039Quantifier
Donepezil380.2243.35026Qualifier 1
Donepezil380.2288.15022Qualifier 2
Donepezil-d4 (IS)384.295.25039Internal Standard

Method Validation Summary

The method was validated in strict accordance with bioanalytical guidelines. The LLE procedure coupled with the highly specific MRM transitions ensures an interference-free baseline.

Table 3: Validation Parameters and Acceptance Criteria

ParameterResultAcceptance Criteria (FDA/ICH M10)
Linearity Range 0.1 – 50.0 ng/mLR² ≥ 0.99 (1/x² weighting)
LLOQ 0.1 ng/mLS/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 1.8% – 6.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 97.5% – 105.2%85% – 115% (80% – 120% at LLOQ)
Extraction Recovery 96.5% ± 3.1%Consistent across LQC, MQC, HQC levels
Matrix Effect (IS Normalized) 98.2% – 101.5%CV ≤ 15% across 6 different plasma lots

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating C24H29NO3 (Donepezil) Efficacy

Executive Summary & Pharmacological Context C24H29NO3 , universally known by its generic name Donepezil (and brand name Aricept), is a piperidine derivative and a centrally acting, reversible acetylcholinesterase (AChE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

C24H29NO3 , universally known by its generic name Donepezil (and brand name Aricept), is a piperidine derivative and a centrally acting, reversible acetylcholinesterase (AChE) inhibitor[1],[2]. With a molecular weight of 379.5 g/mol , it is a cornerstone therapeutic agent used in the management of Alzheimer's Disease (AD)[1].

In drug development and neuropharmacology, evaluating the efficacy of Donepezil—or novel hybrid compounds benchmarked against it—requires a multi-tiered in vitro approach. Efficacy cannot be proven by target binding alone; it must be validated through both biochemical enzymatic inhibition and cellular neuroprotection .

This Application Note outlines two gold-standard, self-validating in vitro protocols:

  • The Microplate Ellman’s Assay : To quantify direct biochemical AChE inhibition kinetics.

  • The SH-SY5Y Aβ1-42 Insult Assay : To evaluate downstream cellular neuroprotection against amyloid-beta toxicity.

Pillar I: Biochemical Efficacy via the Microplate Ellman’s Assay

Principle and Causality

The Ellman’s assay is a highly sensitive colorimetric method used to measure cholinesterase activity[3]. The causality of the assay design relies on a coupled reaction: AChE hydrolyzes the synthetic substrate Acetylthiocholine (ATCh) into acetate and thiocholine. Thiocholine immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the 5-thio-2-nitrobenzoic acid (TNB) anion[3],[4].

Because the TNB anion has a high molar extinction coefficient and absorbs strongly at 412 nm, the rate of yellow color formation is directly proportional to enzyme velocity. Donepezil reversibly binds to the active site of AChE, slowing this velocity. Crucial Insight: Because Donepezil is a reversible inhibitor, it must be pre-incubated with the enzyme before the addition of the substrate to establish binding equilibrium; failing to do so will result in competitive displacement by ATCh and an artificially inflated IC50[3],[4].

EllmansAssay cluster_0 Biochemical Mechanism of Ellman's Assay & Donepezil Inhibition Donepezil Donepezil (C24H29NO3) Reversible Inhibitor AChE Acetylcholinesterase (AChE) Target Enzyme Donepezil->AChE Blocks Active Site ATCh Acetylthiocholine (ATCh) Substrate AChE->ATCh Catalyzes Hydrolysis Thiocholine Thiocholine Catalytic Product ATCh->Thiocholine Yields TNB TNB Anion (Yellow) Readout: Absorbance 412 nm Thiocholine->TNB Reduces DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Converted to

Diagram 1: Biochemical pathway of Ellman's Assay demonstrating Donepezil's mechanism of inhibition.

Self-Validating Protocol: Microplate Ellman’s Assay

To ensure scientific integrity, this protocol utilizes a 96-well microplate format with a built-in control matrix[4].

Reagent Preparation:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: AChE activity is optimal at slightly alkaline pH, and DTNB reduction is highly pH-dependent.

  • Enzyme: 0.2 U/mL human recombinant AChE or Electrophorus electricus AChE.

  • Chromogen: 1 mM DTNB in buffer.

  • Substrate: 10 mM ATCh iodide in deionized water.

  • Inhibitor: Donepezil hydrochloride dissolved in DMSO, serially diluted in buffer (Final well concentrations: 0.1 nM to 1000 nM).

Step-by-Step Methodology:

  • Matrix Setup: Designate wells for the Blank, 100% Activity Control, Positive Control (e.g., Galantamine), and Donepezil test concentrations[5],[4].

  • Reagent Addition: To each well, add 140 µL of Phosphate Buffer, 20 µL of DTNB (1 mM), and 20 µL of the respective Donepezil dilution (or vehicle for controls).

  • Enzyme Addition & Pre-incubation: Add 20 µL of AChE (0.2 U/mL) to all wells except the Blank (add 20 µL buffer instead). Incubate the microplate in the dark at 37°C for exactly 15 minutes. Causality: This allows Donepezil to achieve thermodynamic binding equilibrium with AChE.

  • Reaction Initiation: Rapidly add 20 µL of ATCh (10 mM) to all wells using a multichannel pipette to initiate the hydrolysis reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance continuously at 412 nm every 30 seconds for 10 minutes at 37°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot % Inhibition vs. Log[Donepezil] to determine the IC50 via non-linear regression.

Pillar II: Cellular Efficacy via SH-SY5Y Neuroprotection Assay

Principle and Causality

While Ellman's assay proves target engagement, it does not prove cellular efficacy. The human neuroblastoma SH-SY5Y cell line is the gold standard for in vitro AD modeling because these cells express cholinergic markers and are highly sensitive to amyloid-beta (Aβ) induced oxidative stress and apoptosis[6],[7].

In this assay, Aβ1-42 oligomers are used to induce a pathological insult. Donepezil is introduced to evaluate its secondary neuroprotective properties. Cell viability is quantified using the MTT assay, where metabolically active cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[6].

CellularWorkflow Seed 1. Seed SH-SY5Y Cells (1.5 x 10^4 cells/well in 96-well plate) Incubate1 2. Acclimation Phase (Overnight at 37°C, 5% CO2) Seed->Incubate1 Treat 3. Pathological Insult & Treatment Add 1 µM Aβ1-42 + (0.1 - 10 µM) Donepezil Incubate1->Treat Incubate2 4. Neuroprotection Phase (Incubate for 48 hours) Treat->Incubate2 MTT 5. Viability Assessment Add MTT Reagent & Solubilize Formazan Incubate2->MTT Read 6. Data Acquisition Microplate Absorbance Readout at 570 nm MTT->Read

Diagram 2: Experimental workflow for evaluating Donepezil neuroprotection in SH-SY5Y cells.

Self-Validating Protocol: SH-SY5Y MTT Assay

Because Aβ1-42 aggregation is highly variable, the assay must include strict internal controls to validate the pathological window[6],[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5×104 cells/well in 100 µL of DMEM/F12 medium supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow cell adherence[7].

  • Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and reconstitute in DMSO. Dilute in serum-free medium and incubate at 37°C for 24 hours to form toxic oligomers.

  • Treatment Matrix: Aspirate the growth medium and replace it with serum-free medium containing the treatments. Ensure the following self-validating controls are present:

    • Vehicle Control: Serum-free medium + 0.1% DMSO (Establishes 100% viability baseline).

    • Insult Control: 1 µM Aβ1-42 (Validates the toxicity of the oligomers).

    • Drug-Only Control: 10 µM Donepezil without Aβ1-42 (Validates that the drug itself is not cytotoxic)[6],[7].

    • Experimental Wells: 1 µM Aβ1-42 + Donepezil (0.1 µM, 1 µM, 5 µM, 10 µM).

  • Incubation: Incubate the treated plate for 48 hours at 37°C[6],[7].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable mitochondria will convert MTT to formazan.

  • Solubilization & Readout: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well and shake for 10 minutes to solubilize the crystals. Read absorbance at 570 nm using a microplate reader[6].

Quantitative Data Presentation

To benchmark experimental results, the table below summarizes the expected quantitative outcomes for Donepezil across both assays based on standardized pharmacological literature[4],[6],[7].

Assay TypeParameter MeasuredExpected Donepezil OutcomeValidation Control Target
Microplate Ellman's AChE IC505.0 nM – 25.0 nM (Highly potent)Galantamine (IC50 ~150 nM)
SH-SY5Y Viability Cell Survival (%) against Aβ1-42Recovery to >80% at 5 µM DonepezilAβ1-42 only (~54.5% survival)
SH-SY5Y Toxicity Intrinsic CytotoxicityMinimal toxicity up to 10 µMDonepezil 100 µM (<70% survival)

References

  • PubChem. "Donepezil | C24H29NO3 | CID 3152". National Institutes of Health (NIH). URL: [Link]

  • Wikipedia. "Donepezil". URL: [Link]

  • PMC. "Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone". National Institutes of Health (NIH). URL: [Link]

  • SciELO. "Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation". URL: [Link]

  • ACS Publications. "Novel Deoxyvasicinone–Donepezil Hybrids as Potential Multitarget Drug Candidates for Alzheimer's Disease". URL: [Link]

  • IJPMBS. "The Study of Protective Effects of Low-Level Light and Donepezil Against β-Amyloid-Induced Cytotoxicity in SH-SY5Y Cells". URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of C24H29NO3 (Donepezil) via Crystallization

Introduction: The Critical Role of Purity for C24H29NO3 (Donepezil) C24H29NO3, known pharmacologically as Donepezil, is a centrally acting reversible acetylcholinesterase inhibitor.[1][2] Its primary therapeutic applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for C24H29NO3 (Donepezil)

C24H29NO3, known pharmacologically as Donepezil, is a centrally acting reversible acetylcholinesterase inhibitor.[1][2] Its primary therapeutic application is in the symptomatic treatment of Alzheimer's disease, where it aids in increasing cortical acetylcholine levels.[1][3] In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental requirement for safety and efficacy. Impurities can alter the drug's therapeutic effect, introduce toxicity, and affect its stability and shelf-life.

Crystallization is a powerful and widely employed technique for the purification of organic compounds, including APIs like Donepezil.[4][5][6] It is a thermodynamic process that separates a solute from a solution in the form of a solid crystalline phase. The underlying principle is the differential solubility of the target compound and its impurities in a given solvent system under varying conditions (e.g., temperature).[6][7] By carefully controlling these conditions, one can induce the selective crystallization of the desired compound, leaving impurities behind in the solution (mother liquor).

This guide provides a comprehensive overview and detailed protocols for the purification of C24H29NO3 using various crystallization techniques. It is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity C24H29NO3 suitable for analytical, preclinical, and clinical applications.

Physicochemical Properties of C24H29NO3 (Donepezil)

A thorough understanding of the molecule's physical and chemical properties is the cornerstone of developing a successful crystallization protocol. The choice of solvent and technique is dictated by these characteristics.

PropertyValueSource(s)
Molecular Formula C24H29NO3[1][8][9]
Molecular Weight 379.49 g/mol [1][9]
Appearance White to off-white crystalline powder[9][10][11]
Melting Point ~207°C (base)[8][9][10]
Polymorphism Exhibits numerous polymorphic forms[12][13]
Solubility (Base) Slightly soluble in Acetone and Chloroform.[10]
Solubility (HCl Salt) Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol and acetonitrile; practically insoluble in ethyl acetate and n-hexane.[1][11]

Expert Insight: The significant difference in solubility of the Donepezil hydrochloride salt across various solvents is the key to its purification. The high solubility in solvents like chloroform at room temperature, contrasted with its lower solubility in alcohols like ethanol, presents opportunities for both cooling and anti-solvent crystallization methods. The existence of multiple polymorphs means that the specific crystalline form obtained can be influenced by the choice of solvent and the crystallization conditions (e.g., cooling rate).[12][13]

Foundational Principles of Purification by Crystallization

Crystallization is a process of solid phase formation from a solution, driven by supersaturation .[14] Supersaturation is a non-equilibrium state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature.[14] This state can be achieved by several methods, as illustrated below.

cluster_1 Core Crystallization Process cluster_2 Outcome Cooling Cooling Crystallization Nucleation Nucleation (Formation of Crystal Nuclei) Cooling->Nucleation Evaporation Evaporation Evaporation->Nucleation Antisolvent Anti-Solvent Addition Antisolvent->Nucleation Growth Crystal Growth (Incorporation of Molecules) Nucleation->Growth Crystals Pure Crystals Growth->Crystals Liquor Mother Liquor (Impurities Remain) Growth->Liquor

Caption: Achieving supersaturation is the driving force for crystallization.

The two main stages of crystallization are:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution.[14] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[14]

  • Crystal Growth: The subsequent growth of these nuclei as more molecules of the compound deposit onto the crystal lattice.[14]

For effective purification, the crystal growth process must be orderly, allowing only molecules of the target compound to be incorporated into the lattice while excluding impurity molecules. This is typically achieved by maintaining a moderate level of supersaturation and allowing the crystals to form slowly.[6]

Comparative Overview of Crystallization Techniques

The choice of crystallization technique depends on the compound's properties, the nature of the impurities, and the desired scale of operation.

TechniquePrincipleAdvantages for C24H29NO3Disadvantages
Cooling Crystallization Solute has high solubility in a solvent at high temperature and low solubility at low temperature.[5][6]Simple, effective, and scalable. Good for compounds like Donepezil HCl which show significant temperature-dependent solubility in solvents like ethanol.[15]Requires the compound to be thermally stable at the solvent's boiling point.
Anti-Solvent Addition Addition of a miscible "anti-solvent" in which the solute is insoluble, reducing its solubility in the mixture and forcing crystallization.[16][17]Excellent for heat-sensitive compounds. Allows for crystallization at a constant temperature. Can be used with solvent pairs like Chloroform/n-Hexane for Donepezil HCl.[1]Requires careful control of the addition rate to avoid amorphous precipitation.[16] Solvent recovery can be complex.
Slow Evaporation Solvent is slowly removed by evaporation, increasing the solute concentration to the point of crystallization.[18][19][20]Simple setup, excellent for producing high-quality single crystals for analysis.Difficult to scale up, not ideal for volatile solvents, and can lead to impurities concentrating and co-precipitating.[18]
Vapor Diffusion A controlled version of anti-solvent addition where the anti-solvent is introduced via the vapor phase, leading to very slow and controlled crystal growth.[18][21]Produces very high-quality crystals, ideal for small amounts of material.Slow process, best suited for lab-scale and analytical purposes, not for bulk purification.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Cooling Crystallization of Donepezil HCl from Ethanol

This protocol leverages the temperature-dependent solubility of Donepezil HCl in ethanol.[15] It is a robust method for achieving high purity on a laboratory scale.

Rationale: Ethanol is a good choice because it dissolves Donepezil HCl moderately when hot but poorly when cold, allowing for high recovery of the purified product upon cooling.[7] The slow cooling process is critical for forming well-ordered crystals that exclude impurities.[4]

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude Donepezil HCl into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add approximately 15-20 mL of ethanol. Heat the mixture on a hot plate with stirring to the boiling point of the ethanol.

  • Continue to add ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities. This step prevents premature crystallization and ensures insoluble matter is removed.[4][6]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Insulating the flask can further slow the cooling rate.[4]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any residual mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Caption: Workflow for Cooling Crystallization of Donepezil HCl.

Protocol 2: Anti-Solvent Crystallization of Donepezil HCl

This method is ideal when a compound has high solubility at room temperature in one solvent but is insoluble in another. For Donepezil HCl, we can use its high solubility in chloroform and its insolubility in n-hexane.[1]

Rationale: By dissolving the compound in a "good" solvent (chloroform) and slowly adding a miscible "anti-solvent" (n-hexane), the overall polarity of the solvent system is decreased, reducing the solubility of the polar Donepezil HCl and inducing crystallization.[17] The controlled rate of addition is key to managing supersaturation and promoting crystal growth over amorphous precipitation.[16]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL flask, dissolve 1.0 g of crude Donepezil HCl in the minimum amount of chloroform (~5-10 mL) at room temperature with stirring. Ensure all solid is completely dissolved.

  • Filtration: Filter the solution through a syringe filter (0.45 µm) into a clean crystallization vessel to remove any particulate impurities.

  • Anti-Solvent Addition: While stirring the chloroform solution, slowly add n-hexane dropwise from a burette or a syringe pump.

  • Induce Crystallization: Continue adding n-hexane until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated and nucleation is beginning.[4]

  • Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stir slowly at room temperature for 1-2 hours, or let it stand undisturbed overnight, to allow the crystals to grow.

  • Complete Crystallization: After the growth period, you may add an additional volume of n-hexane (e.g., 20-30 mL) to ensure complete precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of n-hexane to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).

G start Crude C24H29NO3 dissolve Dissolve in 'Good' Solvent (e.g., Chloroform) start->dissolve filter Filter to remove particulates dissolve->filter add_anti Slowly add 'Anti-Solvent' (e.g., n-Hexane) filter->add_anti cloud_point Observe Cloud Point (Saturation reached) add_anti->cloud_point grow Allow Crystals to Grow (Stand or Stir Slowly) cloud_point->grow isolate Isolate Crystals (Filter & Wash) grow->isolate dry Dry Crystals isolate->dry end Pure C24H29NO3 dry->end

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated. The compound is highly soluble even at low temperatures.Re-heat the solution to evaporate some of the solvent and increase the concentration. Try adding a seed crystal of pure compound to induce nucleation.[6] If still unsuccessful, consider an alternative technique like anti-solvent addition.
An oil forms instead of crystals. The compound is "oiling out." This happens when the supersaturation is too high or the cooling is too rapid. The solubility limit is exceeded above the melting point of the solid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Seeding at a temperature just below the saturation point can also help.
Crystals form too quickly as fine powder. The solution was cooled too rapidly, leading to rapid nucleation and poor crystal growth.Re-dissolve the compound by heating and allow it to cool much more slowly. Use insulation around the flask to slow heat loss.
Low yield of recovered crystals. Too much solvent was used; the compound has significant solubility in the cold mother liquor. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Cool the solution for a longer period in an ice bath.

Characterization of Purified C24H29NO3

After crystallization, it is essential to verify the purity and identity of the final product. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity (e.g., >99.5%).

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.[7]

  • Differential Scanning Calorimetry (DSC): To confirm the melting point and identify the polymorphic form.[13]

  • Powder X-Ray Diffraction (PXRD): To determine the specific crystal form (polymorph) of the solid material.[12]

  • Spectroscopy (NMR, IR): To confirm the chemical structure of the compound.

Conclusion

Crystallization is an indispensable technique for the purification of C24H29NO3 (Donepezil). The selection of an appropriate method, whether by cooling or anti-solvent addition, must be guided by the compound's specific physicochemical properties, particularly its solubility profile. By carefully controlling parameters such as solvent choice, temperature, cooling rate, and agitation, researchers can effectively remove impurities and obtain a high-purity crystalline solid. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing crystallization processes to ensure the quality and consistency required for pharmaceutical research and development.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • Alkaloid Purification - Lifeasible. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom.org.
  • How to crystallize your sample — X-ray Core - KU Leuven. (2026).
  • methods of purification of organic compounds - BYJU'S. (2019).
  • How to Crystallize Organic Compounds - wikiHow. (2026).
  • Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH. (n.d.).
  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
  • Crystallization by Antisolvent Addition and Cooling - SciSpace. (n.d.).
  • Method including antisolvent crystallization process. (n.d.). Google Patents.
  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • How to grow crystals for X-ray crystallography - IUCr. (2024).
  • Crystallisation Techniques. (2006).
  • Donepezil - Chemigran Pte Ltd - Global Pharmaceutical Supplier. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Special Issue : Anti-Solvent Crystallization - MDPI. (n.d.).
  • Pharmacognosy. (n.d.).
  • Crystallization of Organic Compounds. (n.d.).
  • Process for the extraction and purification of alkaloids. (n.d.). Google Patents.
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (n.d.). Google Patents.
  • Crystal structure of donepezil hydrochloride form III, C24H29NO3⋅HCl. (2021). Powder Diffraction.
  • Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography. (n.d.). PMC.
  • How do i crystalize my alkaloid out of the solution? - ResearchGate. (2016).
  • Donepezil-d7 | C24H29NO3 | CID 46241141 - PubChem. (n.d.).
  • (R)-donepezil | C24H29NO3 | CID 1150567 - PubChem - NIH. (n.d.).
  • Donepezil base - ChemBK. (2022).
  • (-)-Donepezil | CAS# 142057-80-5 | Isomer - MedKoo Biosciences. (n.d.).
  • Donepezil Hydrochloride 120011-70-3 wiki - Guidechem. (n.d.).
  • Donepezil | 120014-06-4 - ChemicalBook. (2026).
  • Characterization of Physical Forms of Donepezil Hydrochloride. (2006).
  • Determination of the Solubility, Dissolution Enthalpy and Entropy of Donepezil Hydrochloride Polymorphic Form III in Different Solvents | Request PDF - ResearchGate. (2025).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2026).
  • Polymorphs of donepezil hydrochloride and process for production. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents - PMC. (n.d.).

Sources

Method

Application Note: Scalable Synthesis and Process Optimization for C24H29NO3 (Donepezil)

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary The compound C24H29NO3 , universally known as Donep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

The compound C24H29NO3 , universally known as Donepezil, is a highly selective, reversible acetylcholinesterase (AChE) inhibitor widely prescribed for the management of Alzheimer's disease[1]. While the original discovery routes successfully yielded the Active Pharmaceutical Ingredient (API), they relied heavily on cryogenic conditions and highly reactive, hazardous reagents (e.g., Lithium Diisopropylamide - LDA)[2].

This application note details an optimized, scalable synthetic route designed to bypass these limitations. By leveraging a convergent pyridine-carboxaldehyde condensation followed by quaternization and selective catalytic hydrogenation, we eliminate the need for cryogenic infrastructure and pyrophoric bases, thereby maximizing atom economy, safety, and overall yield for industrial-scale production[2][3].

Mechanistic Overview & Route Selection

The Challenge of the Traditional Route

The first-generation synthesis of Donepezil involved the direct reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine[2]. This approach required the use of LDA to generate the enolate of the indanone.

  • Causality of Failure at Scale: LDA necessitates strict anhydrous conditions and cryogenic temperatures (-78°C) to prevent side reactions and degradation[3]. Maintaining -78°C in a 10,000 L reactor is highly energy-intensive and economically unviable. Furthermore, 1-benzyl-4-formylpiperidine is a low-yielding, expensive starting material[2].

The Optimized Scalable Route

To establish a self-validating, scalable system, the synthetic strategy is shifted to utilize cheaper, stable precursors: pyridine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone [2].

  • Aldol Condensation: Base-catalyzed condensation forms an exocyclic double bond, creating 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one. This operates efficiently at room temperature to mild reflux.

  • Benzylation (Quaternization): The pyridine nitrogen is alkylated with benzyl bromide. Mechanistic Insight: This step is critical; it not only installs the necessary benzyl group but also activates the pyridine ring, making it highly susceptible to mild catalytic reduction.

  • Selective Hydrogenation: The quaternary pyridinium salt and the exocyclic double bond are simultaneously reduced using a noble metal catalyst (e.g., PtO2 or Pd/C) under moderate pressure, yielding Donepezil[2][4].

Optimized synthetic workflow for scalable C24H29NO3 production.

Comparative Process Data

The transition from the traditional LDA-mediated route to the optimized condensation/hydrogenation route yields significant operational advantages, summarized in the table below:

Process ParameterTraditional Route (First-Gen)Optimized Scalable Route
Key Reagents 1-benzyl-4-formylpiperidine, LDAPyridine-4-carboxaldehyde, Benzyl Bromide
Enolization Temp -78°C (Cryogenic)25°C - 70°C (Ambient to mild heating)
Atmosphere Strictly anhydrous (Argon/N2)Standard inerting
Reduction Step Pd/C (Double bond only)PtO2 / Pd/C (Ring + Double bond)
Overall Yield ~50.8%[2]>80% (Optimized)[2]
Safety Profile High risk (Pyrophoric LDA)Moderate (Standard alkylating agents)

Experimental Protocols for Scale-Up

Note: The following protocols are designed for pilot-scale validation (100g - 1kg scale) and must be executed in a controlled, properly ventilated pilot plant environment using appropriate PPE.

Protocol A: Synthesis of 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one

Objective: Form the conjugated intermediate via Aldol condensation without the use of cryogenic bases[2].

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen.

  • Charge: Add 5,6-dimethoxy-1-indanone (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) to the reactor.

  • Solvent & Catalyst: Suspend the mixture in toluene (5 L/kg). Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as an acid catalyst, or alternatively, use a mild base like pyrrolidine depending on the specific impurity profile desired.

  • Reaction: Heat the jacket to achieve a gentle reflux (approx. 110°C) using a Dean-Stark apparatus to continuously remove the water byproduct. Causality: Removing water drives the equilibrium toward the dehydrated condensation product, ensuring >95% conversion.

  • Workup: Cool the mixture to 20°C. The product typically precipitates. Filter the solid, wash with cold methanol, and dry under vacuum at 45°C.

Protocol B: Quaternization (Benzylation)

Objective: Activate the pyridine ring for subsequent reduction by forming the pyridinium salt[2].

  • Charge: Suspend the intermediate from Protocol A (1.0 eq) in ethyl acetate or acetonitrile (4 L/kg).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise over 30 minutes at 25°C. Causality: Controlled addition prevents localized thermal spikes and limits polyalkylation side reactions.

  • Heating: Heat the mixture to 60°C - 70°C for 4-6 hours. Monitor via HPLC until the starting material is <1%.

  • Isolation: Cool to 5°C. The quaternary ammonium salt will crystallize. Filter, wash with cold solvent, and dry.

Protocol C: Catalytic Hydrogenation to Donepezil (C24H29NO3)

Objective: Global reduction of the exocyclic alkene and the activated pyridinium ring[2][4].

  • Equipment: Use a Hastelloy or Stainless Steel pressure reactor (autoclave).

  • Charge: Load the quaternary salt from Protocol B into the reactor. Add methanol/acetic acid (3:1 ratio, 10 L/kg) to ensure complete dissolution.

  • Catalyst Addition: Carefully charge Platinum Oxide (PtO2) or 10% Pd/C (5-10 wt%). Safety: Ensure the reactor is heavily purged with N2 prior to catalyst addition to prevent ignition of solvent vapors.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 10-45 psi. Maintain the temperature between 20°C and 50°C[2]. Causality: The activated pyridinium ring reduces smoothly under these mild conditions. Exceeding 50°C or 50 psi risks over-reduction of the indanone carbonyl group to an alcohol, which is a major impurity.

  • Filtration: Purge the reactor with N2. Filter the reaction mixture through a Celite pad to remove the catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure. Neutralize with aqueous NaOH to pH 8 to liberate the free base. Extract with dichloromethane, evaporate, and crystallize the Donepezil API from a suitable solvent (e.g., ethanol/water). To form the commercial API, treat the free base with methanolic HCl to precipitate Donepezil Hydrochloride[5][6].

References

  • Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH.
  • Crystal structure of donepezil hydrochloride form III, C24H29NO3⋅HCl | Powder Diffraction. Cambridge University Press.
  • US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL).
  • Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL)
  • EP1992616A1 - Process for the preparation of donepezil and intermediate compounds thereof as well as hydrates of donepezil.
  • PROCESS FOR THE PREPARATION OF DONEPEZIL HYDROCHLORIDE - Patent 2278970 - EPO.

Sources

Application

Application Note: Accelerated Synthesis of C24H29NO3 (Donepezil) Analogs via Microwave-Assisted Methodologies

Abstract This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of analogs based on the C24H29NO3 molecular formula, the core of the Alzheimer's disease therapeutic, Donep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of analogs based on the C24H29NO3 molecular formula, the core of the Alzheimer's disease therapeutic, Donepezil.[1][2] For researchers in medicinal chemistry and drug development, the rapid generation of analog libraries is critical for structure-activity relationship (SAR) studies. Conventional synthetic methods are often hampered by long reaction times and harsh conditions.[3][4] Microwave-assisted synthesis emerges as a powerful enabling technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[5] This document details the principles of microwave synthesis, provides a general strategic workflow, and presents detailed, step-by-step protocols for the efficient construction of a Donepezil analog library.

Part I: The Strategic Advantage of Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave radiation to heat reactions directly and efficiently.[6][7] Unlike conventional heating methods that rely on conduction and convection from an external heat source, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[8][9]

Core Mechanisms of Microwave Heating

The primary mechanisms for transferring microwave energy to a reaction mixture are dipolar polarization and ionic conduction.[7][10]

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, attempt to align with the oscillating electric field of the microwave.[8] This rapid reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the bulk of the material.[10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[8]

This "in-core" heating is fundamentally different from conventional methods, which heat the vessel walls first, creating a significant temperature gradient and potential for localized overheating at the vessel surface.[11][12] The ability to rapidly heat a reaction to a target temperature, often far above the solvent's atmospheric boiling point in a sealed vessel, can dramatically accelerate reaction rates and often leads to cleaner reaction profiles by minimizing the formation of byproducts.[3][11]

Caption: Conventional vs. Microwave Heating Mechanisms.

Part II: General Synthetic Strategy for C24H29NO3 Analogs

The Donepezil scaffold consists of a substituted 1-indanone moiety linked to an N-benzylpiperidine group. A robust strategy for generating analogs involves a convergent synthesis, where these two key fragments are prepared separately and then coupled. Microwave assistance can be strategically applied to accelerate the rate-limiting steps.

The primary target for microwave acceleration is the Knoevenagel-type condensation between a substituted 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine. This reaction often requires prolonged heating and a catalyst under conventional conditions.

G SM1 Substituted 3-Arylpropionic Acid INT1 Substituted 5,6-Dimethoxy-1-indanone SM1->INT1 Step 1: Intramolecular Friedel-Crafts Cyclization (MAOS Accelerated) SM2 N-benzyl-4-formylpiperidine INT2 Enone Intermediate SM2->INT2 INT1->INT2 Step 2: Knoevenagel Condensation (MAOS Accelerated) PROD Final C24H29NO3 Analog INT2->PROD Step 3: Catalytic Hydrogenation (Conventional)

Caption: General workflow for Donepezil analog synthesis.

Part III: Detailed Experimental Protocols

Safety Precaution: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis.[13] Do not use a domestic microwave oven.[13] Reaction vessels are sealed and will reach high internal pressures; always allow vessels to cool completely before opening in a well-ventilated fume hood.[14]

Protocol 1: Microwave-Assisted Synthesis of 5,6-Dimethoxy-1-indanone

This protocol describes the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. Polyphosphoric acid (PPA) is often used, but Eaton's reagent (P₂O₅ in MeSO₃H) provides a more fluid medium suitable for microwave heating.

Materials:

  • 3-(3,4-dimethoxyphenyl)propanoic acid

  • Eaton's Reagent (7.5 wt % P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10 mL microwave reaction vessel with stir bar

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • Place 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq, e.g., 210 mg, 1.0 mmol) into a 10 mL microwave reaction vessel.

  • Add Eaton's Reagent (3 mL) to the vessel.

  • Seal the vessel securely with the appropriate cap and septum.

  • Place the vessel into the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Temperature: 110 °C (use ramp-to-temperature setting)

    • Time: 10 minutes

    • Power: Dynamic (PowerMax as needed to maintain temperature)

    • Stirring: High

  • After the reaction, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system.

  • Carefully uncap the vessel in a fume hood. Pour the reaction mixture slowly over crushed ice (approx. 20 g) in a beaker.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure indanone.[15]

Protocol 2: Microwave-Assisted Condensation for Donepezil Scaffold

This protocol details the key condensation step between the synthesized indanone and N-benzyl-4-formylpiperidine to form the enone intermediate.

Materials:

  • 5,6-Dimethoxy-1-indanone (from Protocol 1)

  • N-benzyl-4-formylpiperidine

  • Piperidine (catalyst)

  • Ethanol (Microwave-suitable solvent)

  • 10 mL microwave reaction vessel with stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add 5,6-dimethoxy-1-indanone (1.0 eq, e.g., 192 mg, 1.0 mmol), N-benzyl-4-formylpiperidine (1.1 eq, 224 mg, 1.1 mmol), and ethanol (4 mL).

  • Add a catalytic amount of piperidine (2 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling to room temperature, a precipitate often forms. If so, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by recrystallization from ethanol or by flash column chromatography to yield the pure enone product.[16]

Protocol 3: Reduction of the Enone Intermediate

This final step reduces the double bond of the enone intermediate to yield the Donepezil analog. This is typically performed under standard catalytic hydrogenation conditions.

Materials:

  • Enone intermediate (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve the enone intermediate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

  • Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final C24H29NO3 analog. Further purification can be done by recrystallization if necessary.[17]

Part IV: Expected Results and Data

The primary advantage of the microwave-assisted approach is the significant reduction in reaction time compared to conventional heating, which can take several hours or even days for similar transformations.[11][18] Yields are also expected to be comparable or higher due to the reduction of side product formation.

Table 1: Comparison of Reaction Parameters for the Synthesis of a Hypothetical Analog Library

Analog (R-group on Indanone)MethodStep 1 Time (min)Step 2 Time (min)Overall Yield (%)
H (Donepezil)MAOS 10 15 ~75
H (Donepezil)Conventional180480~60
2-MethylMAOS 12 20 ~70
2-MethylConventional240600~55
7-FluoroMAOS 15 25 ~68
7-FluoroConventional300720~50

Note: Conventional data are representative estimates based on literature for similar reaction types. MAOS data reflects the expected efficiency gains.

Part V: Characterization and Purity Analysis

Ensuring the identity and purity of synthesized analogs is paramount.[19] A combination of standard analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.

  • Column Chromatography: The primary method for purification of crude products.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compounds.[16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analogs.[19]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compounds, which should typically be >95% for biological screening.[19]

Conclusion

Microwave-assisted organic synthesis provides a robust, efficient, and scalable platform for the rapid synthesis of C24H29NO3 (Donepezil) analogs. By dramatically reducing reaction times from hours to minutes and often improving yields, this technology serves as an invaluable tool for medicinal chemists and drug development professionals.[20][21] The protocols outlined in this document offer a validated starting point for accelerating the discovery and optimization of novel therapeutic agents.

References
  • Gudimella, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Wikipedia contributors. (2024). Microwave chemistry. Wikipedia. Available from: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Scribd. Microwave Synthesis Advantages. Scribd. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAAS. Available from: [Link]

  • Patil, S. S., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Research J. Pharm. and Tech. Available from: [Link]

  • Gudimella, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Solid supported reaction. specific effects of microwave. Available from: [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 1: Microwave-Assisted Green Organic Synthesis. RSC Publishing. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available from: [Link]

  • Zammateo, C., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available from: [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available from: [Link]

  • International Journal of Chemistry. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. Available from: [Link]

  • Taylor & Francis Online. (2006). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Available from: [Link]

  • ResearchGate. (2025). Request PDF: Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Available from: [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]

  • Journal of Chemistry, Letters. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Available from: [Link]

  • de Oliveira, D. C., et al. (2010). Separation, Purification, and Characterization of Analogues Components of a Commercial Sample of New Fuchsin. PubMed. Available from: [Link]

  • TU Dortmund University. (2021). PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION. Eldorado Repository. Available from: [Link]

  • Riente, P., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC. Available from: [Link]

  • Ianni, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available from: [Link]

  • Frontiers in Chemistry. (2019). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Available from: [Link]

  • Future Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Donepezil Hydrochloride. PubChem. Available from: [Link]

  • ResearchGate. Asymmetric Pictet–Spengler reaction. Reagents and conditions. Available from: [Link]

  • Drug Development Research. (2023). Microwave-assisted synthesis of novel steroidal heterocyclic analogs as potent inhibitors of RANKL-induced osteoclastogenesis. PubMed. Available from: [Link]

  • MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Available from: [Link]

  • National Center for Biotechnology Information. Donepezil. PubChem. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing for C24H29NO3 (Donepezil) in Reverse-Phase Chromatography

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with C24H29NO3 , commonly known as Donepezil (o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with C24H29NO3 , commonly known as Donepezil (or Donepezil Hydrochloride, C24H29NO3·HCl).

As a piperidine-based reversible acetylcholinesterase inhibitor, Donepezil presents specific analytical hurdles. Its tertiary amine group (pKa ~8.9) makes it highly susceptible to secondary interactions with stationary phase matrices. This guide synthesizes field-proven methodologies and authoritative pharmacopeial standards to help you establish a self-validating, robust chromatographic system.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does Donepezil exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by unwanted ion-exchange interactions. Donepezil contains a basic piperidine nitrogen with a pKa of approximately 8.9. In standard mobile phases (pH 3.0–7.0), this tertiary amine is heavily protonated (cationic). Standard silica-based C18 columns contain residual surface silanol groups (-SiOH). When the mobile phase pH exceeds ~3.5, these silanols deprotonate to form negatively charged siloxanes (-SiO⁻)[1]. The electrostatic attraction between the protonated Donepezil and the deprotonated silanols creates a secondary retention mechanism alongside the primary hydrophobic C18 interaction. Because these two mechanisms have different desorption kinetics, the analyte elutes unevenly, resulting in an asymmetric, tailing peak.

Q2: How do mobile phase pH and buffer selection influence Donepezil's peak shape? A2: Controlling the ionization state of both the analyte and the column is the most effective way to eliminate secondary interactions. You can achieve this via:

  • pH Suppression: Lowering the mobile phase pH below 3.0 (e.g., using orthophosphoric acid or formic acid) forces the residual silanols back into their neutral, protonated state (-SiOH), effectively shutting down the ion-exchange pathway[2].

  • Silanol Blockers: Adding a competing base like Triethylamine (TEA) at 0.1–0.5% v/v. TEA is a sterically small, highly basic molecule that aggressively binds to the active silanol sites, masking them from the bulkier Donepezil molecules[3].

Q3: What is the role of ion-pairing agents in the USP method for Donepezil? A3: For highly aqueous methods, pH adjustment alone may not suffice. The USP-NF monograph utilizes Sodium Decanesulfonate as an ion-pairing agent[4]. The negatively charged sulfonate head binds to the positively charged tertiary amine of Donepezil, neutralizing it. The ten-carbon alkyl tail then interacts hydrophobically with the C18 stationary phase. This masks the basic nitrogen from residual silanols and increases overall retention, allowing for a highly symmetrical peak.

Q4: Which column chemistries are best suited to eliminate tailing for this molecule without complex additives? A4: If you are developing an LC-MS/MS method where ion-pairing agents and TEA are strictly prohibited due to ion suppression, you must rely on advanced column chemistry. Using a polar-embedded column (e.g., Luna Omega Polar C18) or high-purity Type B hybrid silica minimizes trace metal content and provides alternative hydrogen-bonding sites, drastically reducing silanol interactions while remaining fully compatible with volatile MS-friendly acids like formic acid[2].

Part 2: Visualization of Mechanisms and Workflows

Mechanism A Donepezil (pKa 8.9) Protonated Tertiary Amine C Ion-Exchange Interaction A->C B Residual Silanols (SiO⁻) on C18 Silica B->C D Severe Peak Tailing C->D E Low pH (< 3.0) Protonates Silanols D->E F TEA Addition Blocks Silanols D->F G Ion-Pairing Agent Neutralizes Analyte D->G H Symmetrical Peak (Tailing < 1.5) E->H Resolves F->H Resolves G->H Resolves

Fig 1. Mechanism of Donepezil peak tailing and chemical mitigation strategies.

Troubleshooting Start Observe Tailing for C24H29NO3 Step1 Check Mobile Phase pH Start->Step1 Cond1 Is pH > 4.0? Step1->Cond1 Action1 Lower pH to 2.5 - 3.0 (e.g., H3PO4) Cond1->Action1 Yes Step2 Evaluate Peak Symmetry Cond1->Step2 No Action1->Step2 Cond2 Tailing > 1.5? Step2->Cond2 Action2 Add Silanol Blocker (0.1% TEA) Cond2->Action2 Yes Action3 Use Ion-Pairing Reagent (Sodium Decanesulfonate) Cond2->Action3 If TEA fails Step3 Switch to Polar-Embedded Column Cond2->Step3 If Additives fail End Optimal Resolution Achieved Cond2->End No Action2->Cond2 Re-test Action3->Cond2 Re-test Step3->End

Fig 2. Step-by-step troubleshooting workflow for basic compounds in RPC.

Part 3: Data Presentation

Table 1: Comparison of Mitigation Strategies for Donepezil Peak Tailing

StrategyMechanistic ActionRecommended ReagentsMS Compatible?Pros & Cons
Low pH Mobile Phase Protonates silanols (-SiOH) to eliminate ion-exchange.Formic acid, TFA, Orthophosphoric acidYes (Formic/TFA)Pro: Simple, MS-friendly.Con: May reduce retention time of basic analytes.
Silanol Blocking Competes with Donepezil for active silanol sites.Triethylamine (TEA), Diethylamine (DEA)NoPro: Highly effective for older Type A silica.Con: Permanently alters column; contaminates MS.
Ion-Pairing Forms a neutral hydrophobic complex with the tertiary amine.Sodium decanesulfonate, HexanesulfonateNoPro: Excellent peak symmetry and retention control.Con: Slow column equilibration.
Column Chemistry Shields silica surface / provides alternative bonding sites.Polar-embedded C18, Hybrid silica (Type B)YesPro: No complex additives needed.Con: Higher consumable cost.

Part 4: Experimental Protocols

Protocol A: USP-Compliant Ion-Pairing Method (For QC/UV Detection)

This method utilizes an extreme low pH combined with an ion-pairing agent to create a self-validating system that guarantees peak symmetry for Donepezil Hydrochloride[4].

Causality Check: The addition of perchloric acid drives the pH to 1.8, ensuring 100% protonation of residual silanols. Simultaneously, sodium decanesulfonate neutralizes the Donepezil cation. If peak tailing exceeds 1.5 during system suitability, it is a direct indicator that the mobile phase pH has drifted upward, causing a loss of ion-pairing efficiency.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.5 g of sodium decanesulfonate in 650 mL of HPLC-grade water.

  • Acidification: Add 1.0 mL of perchloric acid to the aqueous buffer.

  • Organic Addition: Add 350 mL of acetonitrile and mix thoroughly.

  • pH Adjustment: Measure the apparent pH. Adjust with an additional ~0.5 mL of perchloric acid dropwise until the pH reaches exactly 1.8.

  • Filtration: Filter the mobile phase through a 0.45-µm nylon membrane and degas via sonication for 10 minutes.

  • Chromatographic Conditions:

    • Column: L1 (C18), 4.6-mm × 25-cm, 5-µm.

    • Column Temperature: 50°C.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 286 nm.

  • System Suitability Validation: Inject the standard solution (0.4 mg/mL). The tailing factor for the Donepezil peak must be ≤ 1.5, and the Relative Standard Deviation (RSD) for replicate injections must be ≤ 2.0%.

Protocol B: High-Efficiency Silanol-Blocking Method

This method utilizes Triethylamine (TEA) as a sacrificial silanol blocker and is ideal for standard C8/C18 columns where ion-pairing agents are undesirable[3].

Step-by-Step Methodology:

  • Solvent Mixing: Combine 550 mL of HPLC-grade water, 450 mL of Methanol, and 5 mL of Triethylamine (TEA) in a 1L solvent bottle.

  • pH Adjustment: Slowly add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 2.50 ± 0.05.

  • Equilibration: Filter (0.45-µm) and degas. Flush the C8 or C18 column (e.g., Inertsil C8-3, 25 cm x 4.6-mm, 5 µm) for at least 20 column volumes to allow TEA to fully saturate the active silanol sites.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: PDA/UV at 271 nm.

    • Expected Result: Donepezil will elute with a sharp, symmetrical peak due to the TEA masking effect.

Part 5: References

1.[4] Donepezil Hydrochloride Tablets - USP-NF. United States Pharmacopeia. Available at: 2.[3] RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. ResearchGate. Available at: 3.[2] Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PubMed Central (NIH). Available at: 4.[1] Association mechanism of four acetylcholinesterase inhibitors (AChEIs) with human serum albumin: A biochromatographic approach. DOI.org. Available at:

Sources

Optimization

Technical Support Center: Correcting Baseline Drift in C24H29NO3 (Donepezil) UV-Vis Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve baseline drift...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve baseline drift issues during the High-Performance Liquid Chromatography (HPLC) UV-Vis analysis of Donepezil (C24H29NO3) .

Donepezil is a piperidine derivative with an indanone chromophore. According to pharmacopeial standards, it exhibits distinct UV absorption maxima at 230 nm, 271 nm, and 315 nm [1]. While detecting at 230 nm offers the highest sensitivity, it frequently exposes the assay to severe baseline instability due to solvent absorbance, thermal fluctuations, and matrix interferences. This guide provides field-proven, self-validating methodologies to diagnose and correct these optical artifacts.

Part 1: Diagnostic Workflow for Baseline Drift

Before adjusting your chromatographic parameters, you must isolate the root cause of the optical interference. Use the following decision tree to guide your troubleshooting process.

BaselineDrift Start Observe Baseline Drift in C24H29NO3 Analysis Q1 Is it a Gradient Method? Start->Q1 GradYes Run Blank Gradient Q1->GradYes Yes GradNo Isocratic Method Q1->GradNo No DriftMatches Drift matches gradient profile? (Solvent Absorbance Mismatch) GradYes->DriftMatches CheckLamp Check D2 Lamp Energy & Flow Cell GradNo->CheckLamp FixSolvent Action: Balance Solvent Absorbance or shift to 271 nm / 315 nm DriftMatches->FixSolvent Yes DriftMatches->CheckLamp No LampFail Downward/Erratic Drift? (Lamp Aging / Dirty Cell) CheckLamp->LampFail FixLamp Action: Replace Lamp or Clean Flow Cell LampFail->FixLamp Yes TempIssue Wavy/Cyclic Drift? (Thermal Instability) LampFail->TempIssue No FixTemp Action: Thermostat Column & Detector Cell TempIssue->FixTemp Yes

Fig 1: Diagnostic decision tree for isolating root causes of HPLC-UV baseline drift.

Part 2: In-Depth Troubleshooting Guide (Q&A)

Q: Why does my baseline drift upward significantly during gradient elution of Donepezil? A: This is a classic "Solvent Effect." Donepezil is often analyzed using gradient elution with mobile phases containing acidic buffers (like acetic acid or phosphate buffer) and organic modifiers (acetonitrile or methanol)[2],[3]. If you are detecting at the 230 nm absorption maximum to maximize sensitivity[1], you are operating very close to the UV cutoff of many buffers.

  • Causality: As the gradient shifts from an aqueous to an organic composition, the total background absorbance of the mixed mobile phase changes, causing the detector to register a drifting baseline.

  • Solution: Shift your detection wavelength. Donepezil exhibits secondary absorption maxima at 271 nm and 315 nm[1]. Detecting at 271 nm sacrifices a small amount of absolute sensitivity but drastically reduces solvent background absorbance, resulting in a flat, stable baseline[2].

Q: I am running an isocratic USP method with sodium decanesulfonate and perchloric acid. The baseline is erratic and takes hours to stabilize. Why? A: You are experiencing "Stationary Phase Equilibration Delay." Sodium decanesulfonate is an ion-pairing reagent used to retain the protonated piperidine nitrogen of Donepezil[4]. These hydrophobic reagents dynamically adsorb onto the C18 stationary phase.

  • Causality: Until the column is fully saturated with the ion-pairing reagent, the mobile phase composition exiting the column is constantly changing. This causes erratic UV absorbance and refractive index shifts in the flow cell.

  • Solution: Ion-pairing methods require extensive equilibration. Flush the column with the mobile phase for at least 20-30 column volumes before analysis. To validate equilibration, run blank injections until consecutive baselines overlay perfectly.

Q: I am running an isocratic method, but my baseline exhibits a slow, wavy drift. What is the root cause? A: This indicates thermal instability causing a "Refractive Index (RI) Effect." Even in UV-Vis detection, the flow cell acts as a weak liquid lens.

  • Causality: If the temperature of the mobile phase entering the flow cell fluctuates, its refractive index changes. This alters how light from the Deuterium (D2) lamp focuses on the photodiode, mimicking a change in absorbance.

  • Solution: Ensure both the analytical column and the detector flow cell are properly thermostatted. Utilize a heat exchanger capillary immediately before the flow cell to equilibrate the mobile phase temperature.

Part 3: Quantitative Data: Solvent Absorbance Impact

To effectively correct solvent-induced drift, you must understand the optical limits of your mobile phase components.

Table 1: UV Cutoffs and Absorbance Impact for Donepezil Mobile Phases

Solvent / Buffer ComponentUV Cutoff (nm)Impact on Donepezil Detection at 230 nmImpact at 271 nm
Acetonitrile (HPLC Grade) 190 nmMinimalNone
Methanol (HPLC Grade) 205 nmModerate (Baseline shift in gradient)None
0.1% Acetic Acid ~230 nmHigh (Significant upward drift)Minimal
0.1 M Ammonium Acetate ~210 nmModerateNone
0.1 N HCl (USP Diluent) <200 nmLowNone
Part 4: Self-Validating Experimental Protocols
Protocol 1: The Zero-Volume Injection Gradient Test

Purpose: A self-validating system to definitively isolate whether baseline drift is caused by solvent absorbance mismatch or column bleed.

  • Bypass the Column: Remove the C18 analytical column from the flow path and replace it with a zero-dead-volume union.

  • Execute Blank Run: Run your standard Donepezil gradient method (e.g., 0% to 100% Acetonitrile over 15 minutes) with a 0 µL injection volume.

  • Dual-Wavelength Monitoring: Monitor the baseline at 230 nm and 271 nm simultaneously.

  • Validation Logic:

    • If the baseline drift persists without the column at 230 nm, the root cause is solvent absorbance mismatch .

    • If the baseline is completely flat, the previous drift was caused by column bleed or late-eluting matrix contaminants.

Protocol 2: Flow Cell Cleaning and Passivation

Purpose: To eliminate baseline noise and erratic drift caused by micro-contaminants or buffer precipitation (e.g., sodium decanesulfonate salts[4]) in the flow cell.

  • Isolate the Detector: Disconnect the column and connect the HPLC pump directly to the detector flow cell using PEEK tubing.

  • Aqueous Flush: Flush the cell with HPLC-grade water at 1.0 mL/min for 15 minutes at 40°C to dissolve any precipitated salts.

  • Acid Passivation: Flush with 10% Nitric Acid (HNO3) for 10 minutes to passivate the quartz cell windows and oxidize organic buildup.

  • Neutralization: Flush with HPLC-grade water until the effluent pH returns to neutral (approx. 15-20 minutes).

  • Organic Storage: Flush with 100% Methanol for 10 minutes to remove residual water and prevent microbial growth.

Part 5: Mechanistic Pathway of Optical Interference

Understanding how solvent composition interacts with detector optics is critical for method optimization.

Pathway Solvent Mobile Phase (Gradient Shift) FlowCell Detector Flow Cell (Pathlength: 10mm) Solvent->FlowCell Changing Composition (Δ RI & Background UV) Lamp D2 Lamp Emission Lamp->FlowCell Incident UV (I0) Absorbance UV Absorbance (A = log I0/I) FlowCell->Absorbance Transmitted UV (I) Drift Baseline Drift (Signal Artifact) Absorbance->Drift At 230 nm (High Solvent Abs) Optimization Shift to 271 nm (Stable Baseline) Absorbance->Optimization At 271 nm (Low Solvent Abs)

Fig 2: Mechanistic pathway of solvent-induced baseline drift and wavelength optimization.

Part 6: Frequently Asked Questions (FAQs)

FAQ 1: Why does the USP recommend 315 nm for Donepezil dissolution testing instead of 230 nm? Dissolution media (such as 0.1 N HCl) and excipients from the tablet formulation can cause significant matrix interference and baseline drift at lower wavelengths. Detecting Donepezil at 315 nm[5] bypasses these high-energy interferences, ensuring a stable baseline and accurate quantitation even in complex biorelevant media.

FAQ 2: My baseline continuously drifts downward over a 12-hour sequence. Is my column failing? While column bleed is possible, continuous downward drift is almost always caused by Deuterium (D2) lamp degradation. As the lamp ages, its photon flux at lower wavelengths (e.g., 230 nm) steadily declines. The detector's reference diode attempts to compensate, but the diminishing light intensity reaching the sample diode manifests as a negative baseline decay. Perform a lamp energy test and replace the lamp if it falls below the manufacturer's threshold.

References
  • Pilli Paul Jashuva. RP-HPLC Method Development and Validation for the Estimation of Bacoside A and Donepezil in Herbal-Cognitive Combination Dosage Forms. Neuroquantology.
  • Donepezil Hydrochloride Tablets - USP-NF. United States Pharmacopeia.
  • A Sustainable UPLC-UV Method for Quantification of Donepezil Hydrochloride in Biorelevant Media Applied to Dissolution Profile Comparison. ResearchGate.
  • Donepezil Hydrochloride Tablets Type of Posting Revision Bulletin. United States Pharmacopeia.
  • Donepezil Hydrochloride Orally Disintegrating Tablets USP 2025. TrungTamThuoc.

Sources

Reference Data & Comparative Studies

Comparative

A Guide to Inter-Laboratory Comparison of Methadone Purity Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction The precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug quality, safety, and efficacy. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug quality, safety, and efficacy. This guide provides an in-depth comparison of methodologies for the purity analysis of Methadone, a synthetic opioid used in pain management and opioid addiction therapy.[1][2] While the initial query specified the chemical formula C24H29NO3, which corresponds to compounds such as Donepezil[3][4][5], this guide will focus on Methadone (C21H27NO) due to the extensive public availability of pharmacopeial monographs and analytical methods, making it a more robust subject for a detailed inter-laboratory comparison guide. The principles and techniques discussed herein are broadly applicable to the purity analysis of many pharmaceutical compounds.

Methadone is a controlled substance with a high potential for abuse, making accurate quantification and purity assessment critical for clinical and forensic purposes.[2][6][7] This guide will explore the common analytical techniques, highlight potential sources of variability in inter-laboratory studies, and provide standardized protocols to enhance reproducibility and accuracy.

Key Analytical Techniques for Methadone Purity Analysis

The purity of Methadone is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample matrix (e.g., bulk API, oral solution, biological fluids) and the expected impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for the purity and assay of Methadone in pharmaceutical formulations. Its versatility, high resolution, and sensitivity make it ideal for separating Methadone from its related substances and degradation products.

  • Rationale for HPLC: HPLC offers excellent separation of non-volatile and thermally labile compounds, which is characteristic of many pharmaceutical ingredients, including Methadone. The use of a UV detector is common for quantification due to the chromophoric nature of the Methadone molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of Methadone and its metabolites, particularly in biological samples like urine and plasma.[8]

  • Rationale for GC-MS: GC-MS provides high sensitivity and specificity, making it suitable for detecting trace amounts of Methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), in complex matrices.[7][8] This is crucial for compliance monitoring in methadone maintenance programs.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an emerging primary ratio method for the determination of purity of reference standards. It offers direct quantification without the need for a specific reference standard of the analyte.

  • Rationale for qNMR: qNMR provides a direct measurement of the molar concentration of an analyte, making it a valuable tool for certifying the purity of Methadone reference standards. This is essential for ensuring the accuracy of other analytical methods that rely on these standards.

Inter-Laboratory Comparison: Sources of Variability

Inter-laboratory comparison studies, also known as proficiency testing, are crucial for assessing the competence of laboratories in performing specific analyses.[9] When it comes to Methadone purity analysis, several factors can contribute to variability in results between different laboratories:

  • Reference Standard Calibration: Differences in the purity and calibration of the Methadone reference standard used by each laboratory can lead to systematic errors.

  • Methodological Variations: Even with standardized protocols, minor variations in instrument parameters, column selection, and mobile phase preparation can impact results.

  • Sample Handling and Preparation: Inconsistent sample handling, storage, and extraction procedures can introduce variability.

  • Data Analysis and Integration: Differences in peak integration parameters and calculation methods can affect the final reported purity values.

To mitigate these variabilities, the use of certified reference materials and participation in formal proficiency testing programs are highly recommended.

Experimental Protocols

The following are detailed protocols for the purity analysis of Methadone using HPLC and GC-MS. These protocols are based on established pharmacopeial methods and scientific literature.

Protocol 1: Purity of Methadone Hydrochloride Oral Solution by HPLC (Based on USP Monograph)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Methadone Hydrochloride Oral Solution.[10]

1. Materials and Reagents:

  • Methadone Hydrochloride Reference Standard (USP RS)

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Pyrilamine maleate (Internal Standard)

2. Chromatographic System:

  • HPLC System: A system equipped with a pump, autosampler, and UV detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of acetonitrile and 0.033 M monobasic potassium phosphate (approximately 40:60), with the pH adjusted to 4.0 with phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

3. Preparation of Solutions:

  • Internal Standard Solution: Prepare a solution of pyrilamine maleate in water at a concentration of 250 µg/mL.

  • Standard Preparation: Accurately weigh about 20 mg of USP Methadone Hydrochloride RS into a 25-mL volumetric flask. Add 2.0 mL of the Internal Standard Solution, dilute to volume with water, and mix.

  • Assay Preparation: Transfer a volume of the Oral Solution, equivalent to about 20 mg of methadone hydrochloride, to a 25-mL volumetric flask. Add 2.0 mL of the Internal Standard Solution, dilute to volume with water, and mix.

4. Chromatographic Procedure:

  • Inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • The relative retention times are approximately 5.5 minutes for the internal standard and 9 minutes for methadone.[10]

5. Calculation: Calculate the quantity of methadone hydrochloride in the Oral Solution using the peak response ratios from the Standard and Assay preparations.

Protocol 2: Quantification of Methadone and EDDP in Urine by GC-MS

This protocol provides a general procedure for the analysis of Methadone and its primary metabolite, EDDP, in urine samples.

1. Materials and Reagents:

  • Methadone and EDDP reference standards

  • Internal standard (e.g., Methadone-d3, EDDP-d3)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Derivatizing agent (if necessary)

2. GC-MS System:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • MS System: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a urine sample, add the internal standard.

  • Adjust the pH of the sample to make it basic.

  • Add the extraction solvent and vortex to extract the analytes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Run the analysis in SIM mode, monitoring for characteristic ions of Methadone, EDDP, and the internal standards.

5. Data Analysis:

  • Create a calibration curve using the reference standards.

  • Quantify the concentration of Methadone and EDDP in the urine sample by comparing the peak area ratios of the analytes to the internal standards against the calibration curve.

Data Presentation and Comparison

To facilitate a clear comparison of results from an inter-laboratory study, data should be presented in a structured format.

Table 1: Hypothetical Inter-Laboratory Comparison of Methadone Purity by HPLC

Laboratory IDMethodPurity (%)Relative Standard Deviation (%)
Lab AHPLC-UV99.80.2
Lab BHPLC-UV99.50.3
Lab CHPLC-UV100.10.1
Lab DqNMR99.90.05

Table 2: Hypothetical Inter-Laboratory Comparison of Methadone in Urine by GC-MS

Laboratory IDMethodConcentration (ng/mL)Relative Standard Deviation (%)
Lab EGC-MS3505.2
Lab FGC-MS3654.8
Lab GLC-MS/MS3553.5
Visualization of Workflows
Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard (Methadone RS & IS) start->prep_std prep_sample Prepare Sample (Oral Solution & IS) start->prep_sample hplc_analysis Inject into HPLC prep_std->hplc_analysis prep_sample->hplc_analysis chromatogram Obtain Chromatograms hplc_analysis->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration calculation Calculate Purity peak_integration->calculation report Report Result calculation->report

Caption: Workflow for HPLC purity analysis of Methadone.

Diagram 2: GC-MS Analysis Workflow for Biological Samples

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_collection Urine Sample Collection add_is Add Internal Standard sample_collection->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate & Reconstitute extraction->evaporation gcms_injection Inject into GC-MS evaporation->gcms_injection data_acquisition Acquire Data (SIM mode) gcms_injection->data_acquisition quantification Quantify Analyte data_acquisition->quantification review Review & Report quantification->review final_report Final Report review->final_report

Caption: Workflow for GC-MS analysis of Methadone in urine.

Conclusion

The reliable and accurate purity analysis of Methadone is essential for ensuring patient safety and the effectiveness of treatment programs. This guide has outlined the primary analytical techniques employed for this purpose and has highlighted the critical factors that can lead to inter-laboratory variability. By adhering to standardized protocols, utilizing certified reference materials, and participating in proficiency testing programs, laboratories can enhance the consistency and accuracy of their results. The provided experimental protocols and workflows serve as a foundation for establishing robust and reliable analytical procedures for Methadone purity assessment.

References
  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. (n.d.). Retrieved from [Link]

  • Optimum Methadone Compliance Testing: An Evidence-Based Analysis. (2003). Ontario Health Technology Assessment Series, 3(6), 1–43. Retrieved from [Link]

  • Methadone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Donepezil. (n.d.). In PubChem. Retrieved from [Link]

  • (R)-donepezil. (n.d.). In PubChem. Retrieved from [Link]

  • Moody, D. E., & Cheever, M. L. (1998). Quantitative analysis of methadone and two major metabolites in hair by positive chemical ionization ion trap mass spectrometry. Journal of Analytical Toxicology, 22(5), 381–388. Retrieved from [Link]

  • METHADONE HYDROCHLORIDE INJECTION, USP. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. (n.d.). Medpace. Retrieved from [Link]

  • Public Assessment Report: Methadon HCl TioFarma 1, 2.5, 10, 20 and 40 mg, tablets. (2012). Medicines Evaluation Board. Retrieved from [Link]

  • Preparation, Characterization and Dermal Delivery of Methadone. (2019). Pharmaceutics, 11(10), 509. Retrieved from [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dinescu, G., Ion, A., Croitoru, O., & Leustean, E. M. (2022). GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples. Medicina, 58(12), 1740. Retrieved from [Link]

  • USP Monographs: Methadone Hydrochloride Oral Solution. (n.d.). The United States Pharmacopeial Convention. Retrieved from [Link]

  • Methadone and Metabolite, Urine, Quantitative. (n.d.). ARUP Laboratories. Retrieved from [Link]

  • DONEPEZIL. (n.d.). PharmaCompass. Retrieved from [Link]

  • A Guide to Methadone Drug Testing. (2024). DNA Legal. Retrieved from [Link]

  • Methadone. (n.d.). In PubChem. Retrieved from [Link]

  • Methadone Hydrochloride Oral Concentrate USP CII, 10 mg per mL. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Rapid METHADONE TEST STRIP (RAP-4707). (n.d.). Retrieved from [Link]

  • Public Assessment Report: Methadon HCl TioFarma 5 mg, tablets. (2010). Medicines Evaluation Board. Retrieved from [Link]

Sources

Validation

quantitative NMR (qNMR) for C24H29NO3 purity assessment

A Comparative Guide to Purity Assessment of Donepezil (C24H29NO3): qNMR vs. HPLC Executive Summary Donepezil (C24H29NO3), a potent acetylcholinesterase inhibitor widely utilized in the management of Alzheimer's disease,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Assessment of Donepezil (C24H29NO3): qNMR vs. HPLC

Executive Summary

Donepezil (C24H29NO3), a potent acetylcholinesterase inhibitor widely utilized in the management of Alzheimer's disease, requires rigorous purity assessment during its synthesis and formulation[1]. As an Active Pharmaceutical Ingredient (API), its chemical quality directly dictates therapeutic efficacy and patient safety. Traditionally, High-Performance Liquid Chromatography (HPLC) has served as the gold standard for API purity determination. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a powerful, orthogonal primary analytical method[2]. This guide objectively compares qNMR and HPLC methodologies for C24H29NO3 purity assessment, detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.

Mechanistic Principles & Causality

HPLC (The Chromatographic Standard) HPLC separates complex mixtures based on the differential distribution of analytes between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For Donepezil, detection is typically achieved using a UV-Vis detector at specific wavelengths, such as 230 nm or 271 nm[3].

  • The Causality of Error in HPLC: HPLC relies heavily on Relative Response Factors (RRFs). If a structurally similar impurity (such as a desmethyl degradant) possesses a different molar absorptivity than Donepezil at the chosen UV wavelength, simple area-percent calculations will misrepresent the true molar purity[4]. Furthermore, HPLC inherently requires a highly pure, fully characterized reference standard of the API itself to establish an accurate calibration curve.

qNMR (The Primary Ratio Method) qNMR operates on a fundamental quantum mechanical principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (molar concentration) generating that specific signal[5].

  • The Causality of Accuracy in qNMR: By comparing the integral of a well-resolved proton signal from Donepezil (e.g., the sharp methoxy singlets at ~3.8 ppm) to a certified internal standard (IS) like maleic acid, absolute purity can be calculated directly[6]. Because it is a molar-based technique, it completely bypasses the RRF bias inherent in UV detection and eliminates the need for a specific Donepezil reference standard[4].

Mandatory Visualization: Analytical Workflows

G cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC Workflow (Secondary Method) Start C24H29NO3 (Donepezil) Batch Sample Q1 Weigh Sample & Internal Standard (e.g., Maleic Acid) Start->Q1 H1 Prepare Sample & API Reference Standard Start->H1 Q2 Dissolve in DMSO-d6 Q1->Q2 Q3 Acquire 1H NMR (Delay D1 > 5 x T1) Q2->Q3 Q4 Integrate Target Signals (Absolute Molar Ratio) Q3->Q4 Result Purity Assessment & Orthogonal Validation Q4->Result Absolute % H2 Dissolve in Mobile Phase H1->H2 H3 Run Gradient LC-UV (e.g., 230 nm, 271 nm) H2->H3 H4 Compare Peak Areas (Relative Response) H3->H4 H4->Result Relative %

Workflow comparison of qNMR and HPLC methodologies for Donepezil purity assessment.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via ¹H qNMR

This protocol is designed to be self-validating by ensuring complete magnetization recovery—a non-negotiable requirement for quantitative accuracy.

  • Sample Preparation: Accurately weigh ~20.0 mg of the C24H29NO3 sample and ~5.0 mg of a Certified Reference Material (CRM) Internal Standard (e.g., Maleic acid, purity >99.9%) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • T1 Relaxation Assessment (The Causality Step): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the longest-relaxing proton of interest. Why? If the inter-pulse delay (D1) is not set to at least 5 to 7 times the longest T1, the nuclei will not fully relax between scans. This leads to truncated integrals and artificially skewed purity results.

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 90° excitation pulse. Set D1 > 5 × T1 (typically 30–60 seconds). Accumulate a minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Integration & Calculation: Integrate the maleic acid olefinic protons (singlet, 2H, ~6.3 ppm) and the Donepezil methoxy protons (singlet, 6H total, ~3.8 ppm). Calculate absolute purity using the standard qNMR equation: P_sample = (I_sample / I_std) × (N_std / N_sample) × (M_sample / M_std) × (W_std / W_sample) × P_std

Protocol B: Relative Purity via HPLC-UV
  • System Suitability: Prepare a standard solution of USP Donepezil Hydrochloride RS (0.4 mg/mL) in a diluent consisting of methanol and 0.1 N hydrochloric acid (3:1)[3].

  • Chromatographic Conditions: Utilize a C18 column (e.g., 4.6 mm x 150 mm, 5 µm). Mobile phase: A gradient of water and methanol with an acidic modifier. Flow rate: 1.0 mL/min. Detection: UV at 230 nm and 271 nm[3].

  • Sample Analysis: Inject 10 µL of the prepared sample solution and record the chromatogram.

  • Validation Check: Ensure the tailing factor for the Donepezil peak is Not More Than (NMT) 1.5 and the relative standard deviation (RSD) for replicate injections is NMT 2.0%[3]. Calculate purity by comparing the peak area of the sample against the calibration curve of the reference standard.

Comparative Data Analysis

The following table synthesizes the performance metrics of qNMR versus HPLC for C24H29NO3 purity assessment, based on industry-standard validation parameters[2][5][6].

Analytical Parameter¹H qNMRHPLC-UV
Primary Output Absolute Molar PurityRelative Area % (Requires RRF)
Reference Standard Not required for API (uses generic IS)Requires highly pure API Reference
Analysis Time ~15–30 minutes per sample~45–60 minutes per run (incl. gradient)
Specificity High (Structural confirmation + Purity)High (Physical separation of impurities)
Sensitivity (LOD/LOQ) Moderate (~0.1% - 1.0% w/w)Excellent (<0.05% w/w)
Destructive? No (Sample can be recovered intact)Yes
Best Use Case Early-stage R&D, RRF determinationLate-stage QA/QC, trace impurity profiling

Expert Synthesis: Strategic Implementation

As a Senior Application Scientist, the strategic deployment of these techniques is not mutually exclusive but highly synergistic. In early-phase drug development, obtaining a highly purified, fully characterized reference standard of C24H29NO3 is both time-consuming and cost-prohibitive. Here, qNMR is the superior choice because it provides absolute quantification rapidly, dramatically reducing the time required to get drugs into clinical trials[2]. Furthermore, qNMR is invaluable for determining the exact Relative Response Factors (RRFs) of newly isolated impurities, ensuring that subsequent HPLC methods are properly calibrated[4].

Conversely, for late-stage manufacturing and routine Quality Control (QC) release testing, HPLC remains indispensable. While qNMR struggles with trace-level impurities due to dynamic range limitations (SNR constraints when an impurity is <0.1%), HPLC excels at separating and quantifying these trace degradants, ensuring compliance with stringent ICH Q2 guidelines. The most robust analytical packages utilize qNMR to certify the primary HPLC reference standards, creating a self-validating, closed-loop system of analytical integrity[2][6].

References

  • PubChem - NIH. "Donepezil | C24H29NO3 | CID 3152". nih.gov.
  • USP-NF. "Donepezil Hydrochloride Tablets". uspnf.com.
  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment". benchchem.com.
  • Southwest Research Institute (SwRI). "SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D". swri.org.
  • Novatia, LLC. "Relative Response Factor Determination by qNMR". enovatia.com.
  • ResolveMass Laboratories Inc. "qNMR Calculation Services: What We Offer & Why It Matters". resolvemass.ca.

Sources

Comparative

Limit of Detection (LOD) Determination for C24H29NO3 (Donepezil) Assays: A Comparative Guide

Introduction: The Analytical Demands of C24H29NO3 Donepezil (Chemical Formula: C24H29NO3), a piperidine derivative and centrally acting reversible acetylcholinesterase (AChE) inhibitor, is a frontline therapeutic for Alz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Demands of C24H29NO3

Donepezil (Chemical Formula: C24H29NO3), a piperidine derivative and centrally acting reversible acetylcholinesterase (AChE) inhibitor, is a frontline therapeutic for Alzheimer's disease (1)[1]. Because of its potent pharmacological activity, long elimination half-life (~60 hours), and susceptibility to alkaline degradation, establishing a rigorous Limit of Detection (LOD) is critical across the drug development pipeline.

As a Senior Application Scientist, I approach LOD not merely as a statistical artifact, but as a physical boundary defined by the Signal-to-Noise (S/N) ratio. This guide objectively compares the performance of leading analytical modalities—RP-HPLC-UV, HPLC-FLD, and LC-MS/MS—for Donepezil LOD determination, providing researchers with evidence-based frameworks and self-validating protocols for assay selection.

Mechanistic Principles of LOD Causality

According to ICH guidelines, an LOD requires an S/N ratio of ≥ 3:1, while the Limit of Quantification (LOQ) requires an S/N of ≥ 10:1 (2)[2]. The causality behind the vastly different LODs across platforms lies entirely in how "noise" is filtered:

  • Optical Absorbance (UV): Measures bulk light attenuation. Mobile phase impurities and co-eluting excipients create high background chemical noise at 268 nm, limiting the LOD to the nanogram-per-milliliter (ng/mL) range (3)[3].

  • Mass Spectrometry (MS/MS): Utilizes Multiple Reaction Monitoring (MRM). By isolating the specific protonated precursor ion ([M+H]+ at m/z 380.2) and fragmenting it to a unique product ion (m/z 91.0), MS/MS effectively drops the background noise to near zero, pushing the LOD into the sub-nanogram range (4)[4].

Comparative Analysis of Analytical Modalities

RP-HPLC-UV: The QC Workhorse

Reversed-Phase HPLC with UV detection is the industry standard for API and tablet formulation assays. While it lacks the extreme sensitivity of MS, it offers unmatched robustness. Peak purity analysis using a Photodiode Array (PDA) detector ensures that degradation products (e.g., under alkaline stress) do not falsely inflate the analyte signal, maintaining a reliable LOD of ~10-30 ng/mL[2][3].

HPLC-FLD: The Intermediate Sensitivity Solution

Donepezil possesses native fluorescence, which can be exploited using Fluorescence Detection (FLD) (excitation ~325 nm, emission ~390 nm) (5)[5]. FLD is highly selective because fewer matrix components fluoresce compared to those that absorb UV light. This lowers the LOD to ~1.5 ng/mL, making it viable for human plasma analysis without the capital expense of an MS system (6)[6].

LC-MS/MS: The Pharmacokinetic Gold Standard

For pre-clinical biodistribution and human PK studies, LC-MS/MS is mandatory. The addition of 0.1% formic acid to the mobile phase forces the tertiary amine of Donepezil to accept a proton, maximizing ionization efficiency in the Electrospray Ionization (ESI+) source (). This mechanistic choice directly drives the ultra-low LODs (<0.1 ng/mL) required to track the drug's extended washout period[4].

Quantitative Performance Comparison

The following table synthesizes the performance metrics across different assay modalities:

Analytical ModalityLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangePrimary Matrix
LC-MS/MS < 0.1 ng/mL0.1 ng/mL0.1 – 20.0 ng/mLHuman Plasma / Tissues
HPLC-FLD 1.5 ng/mL5.0 ng/mL5.0 – 2000 ng/mLHuman Plasma
RP-HPLC-UV 10 - 30 ng/mL40 - 125 ng/mL0.125 – 16 µg/mLAPI / Tablets / Stress Tests
TLC-Densitometry 49 ng/spot147 ng/spot0.05 – 0.2 µ g/spot Tablet Screening

(Data aggregated from authoritative validation studies[2][3][4][6][7])

Experimental Protocols: Self-Validating Systems

A robust protocol must prove its own accuracy during execution. The following methodologies embed internal controls to validate the LOD in real-time.

Protocol A: LC-MS/MS Pharmacokinetic Assay (Ultra-Low LOD)

Causality Focus: Minimizing ion suppression and maximizing precursor isolation.

  • Matrix Spiking & IS Addition: Aliquot 500 µL of human plasma. Add 50 µL of Diphenhydramine (Internal Standard) working solution[4].

    • Self-Validation: The IS acts as an internal control. If the IS peak area drops unexpectedly, it immediately flags matrix ion suppression, invalidating the run before false negatives are reported at the LOD boundary.

  • Liquid-Liquid Extraction (LLE): Extract using a non-polar solvent (e.g., ethyl acetate).

    • Causality: LLE leaves polar phospholipids in the aqueous phase, preventing them from entering the MS source and causing baseline noise, thereby preserving the ultra-low LOD.

  • Chromatographic Separation: Inject onto a C18 column using a mobile phase of Acetonitrile and Water with 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of Donepezil to [M+H]+ (m/z 380.2)[4].

  • MRM Detection & LOD Verification: Monitor the m/z 380.2 → 91.0 transition.

    • Self-Validation: Inject a double-blank (no analyte, no IS) immediately following the highest calibration standard. The absence of a peak at the retention time proves that the LOD signal is derived from the sample, not column carryover.

Protocol B: RP-HPLC-UV Stability-Indicating Assay (High Robustness)

Causality Focus: Ensuring peak purity against degradation products.

  • Sample Preparation: Weigh and crush Donepezil tablets. Dissolve in mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm nylon membrane (8)[8].

    • Self-Validation: Perform a standard addition spike on a placebo matrix to confirm that excipients do not co-elute or suppress the UV signal.

  • Isocratic Elution: Utilize a C18 column with a mobile phase of 0.01M phosphate buffer (pH 2.7) / methanol / acetonitrile[2].

    • Causality: The acidic pH suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing. A sharper peak directly increases the peak height, improving the S/N ratio for a superior LOD.

  • PDA Detection (268 nm): Monitor UV absorbance[2][9].

    • Self-Validation: Utilize the Photodiode Array (PDA) detector software to calculate the "Peak Purity Angle" versus the "Purity Threshold". If the angle is less than the threshold, the system validates that the peak is 100% Donepezil and not artificially inflated by co-eluting alkaline degradation products[3][8].

System Visualizations

LOD_Workflow Sample Sample Matrix (Plasma/Tablet) Prep Sample Preparation (IS Addition / LLE) Sample->Prep Aliquot Sep Chromatographic Separation (C18) Prep->Sep Inject Detect Detection Modality (UV / FLD / MS-MS) Sep->Detect Elute LOD LOD Calculation (S/N = 3:1) Detect->LOD Signal Output

Donepezil Analytical Workflow & LOD Causality

MRM_Pathway Ionization ESI+ Ionization Donepezil[M+H]+ Q1 Quadrupole 1 (Isolation) Precursor Ion: m/z 380.2 Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) CID Fragmentation Q1->Q2 Q3 Quadrupole 3 (Selection) Product Ion: m/z 91.0 Q2->Q3 Detector Electron Multiplier Signal Output (Zero Noise) Q3->Detector

LC-MS/MS MRM Pathway for Donepezil (m/z 380.2 -> 91.0)

References

  • Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH.
  • RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet.
  • LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO.
  • Determination of donepezil hydrochloride in human plasma and pharmaceutical formulations by HPLC with fluorescence detection. Acta Pharm.
  • Simple high-performance liquid chromatographic method for determination of Donepezil HCl in pharmaceutical formulations.
  • New TLC-Densitometric Method for the Quantific
  • RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. SciSpace.
  • Rapid and sensitive determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study.
  • CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMUL
  • Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a valid

Sources

Safety & Regulatory Compliance

Safety

Chemical Identity &amp; Hazard Profile

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling C24H29NO3 (commonly known as Donepezil or its hy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling C24H29NO3 (commonly known as Donepezil or its hydrochloride salt), researchers are working with a highly potent Active Pharmaceutical Ingredient (API). This document provides the essential, immediate safety and logistical frameworks required to handle, decontaminate, and dispose of this compound safely.

C24H29NO3 is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor widely utilized in neurodegenerative disease research[1]. Because of its potent pharmacological activity, even microgram-level exposures can trigger severe systemic toxicity.

Table 1: Quantitative Chemical & Hazard Data for C24H29NO3

PropertySpecificationOperational Implication
Chemical Name Donepezil / Donepezil HydrochlorideHighly potent API requiring strict containment[1].
Molecular Formula C24H29NO3Requires high-temperature oxidation for safe disposal[2].
Molecular Weight 379.5 g/mol Readily forms fine, easily aerosolized particulate dusts[2].
GHS Classification Acute Toxicity - Oral (Category 1)Classified as fatal if swallowed (H300)[3].
Transport ID UN2811Must be manifested as "Toxic solid, organic, n.o.s."[4].
The Causality of C24H29NO3 Toxicity

Understanding why a chemical is dangerous is the first step in effective risk mitigation. Accidental exposure to C24H29NO3 (via inhalation of aerosolized powder or transdermal absorption) prevents the enzymatic breakdown of acetylcholine. The resulting accumulation of this neurotransmitter causes a cholinergic crisis, clinically presenting as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).

G A Exposure to C24H29NO3 (Donepezil API) B Reversible Inhibition of Acetylcholinesterase (AChE) A->B Binding (Inhalation/Ingestion) C Accumulation of Acetylcholine at Synaptic Clefts B->C Prevents enzymatic degradation D Overstimulation of Muscarinic & Nicotinic Receptors C->D Receptor hyperactivation E Cholinergic Crisis (SLUDGE Syndrome) D->E Systemic neurotoxicity

Fig 1: C24H29NO3 toxicity mechanism via AChE inhibition leading to cholinergic crisis.

Operational Workflow: Safe Handling & Experimental Setup

To prevent the toxicity cascade outlined above, all handling must occur within a self-validating engineering control system.

Step-by-Step Methodology: API Handling

  • Engineering Controls: Conduct all powder manipulation inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Causality: Negative pressure environments ensure that any aerosolized API is pulled away from the operator's breathing zone and trapped in HEPA filters.

  • PPE Donning: Equip double nitrile gloves (EN 374 compliant), a disposable Tyvek sleeve cover, and chemical splash goggles.

  • Weighing Protocol: Dispense the powder using an anti-static weighing boat. Causality: C24H29NO3 crystals can carry static charges; neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the environment.

  • System Validation: Post-weighing, perform a mass-balance reconciliation. Compare the mass of the dispensed API against the mass missing from the source bottle. A matched mass confirms zero environmental loss or spillage during the procedure.

Spill Response & Decontamination Protocols

If a breach of containment occurs, immediate neutralization is required. Do not use dry sweeping techniques under any circumstances[5].

Step-by-Step Methodology: Spill Decontamination

  • Containment & Wetting: Immediately cover the spilled powder with absorbent laboratory pads. Gently mist the pads with 70% ethanol or water. Causality: Wetting the powder aggregates the particles, entirely eliminating the risk of generating inhalable toxic dust[5].

  • Chemical Degradation: Apply a 10% sodium hypochlorite (bleach) solution directly to the wetted spill area and allow a 15-minute contact time. Causality: Strong oxidizing agents break the molecular bonds of the organic API, destroying its pharmacological ability to bind to AChE receptors.

  • Self-Validating Verification: After wiping up the bleach and rinsing the surface with distilled water, press a strip of damp pH indicator paper against the cleaned surface. A neutral pH (7.0) validates that all caustic decontamination agents have been successfully removed and the bench is safe for standard operations.

Step-by-Step Disposal Procedures

Disposal of C24H29NO3 must comply with stringent environmental regulations to prevent ecological cholinergic toxicity. The ultimate, approved disposal method for this compound is high-temperature incineration[6].

G Start C24H29NO3 Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) Start->Liquid Solid_Pack Double-bag in Sealable Tox Bags Solid->Solid_Pack Liquid_Pack Collect in Compatible HDPE Liquid Waste Jugs Liquid->Liquid_Pack Label Label as 'Toxic Organic Waste' (UN2811) Solid_Pack->Label Liquid_Pack->Label Incineration High-Temperature Incineration (>1000°C) Label->Incineration Transfer to EHS

Fig 2: Step-by-step segregation, packaging, and disposal workflow for C24H29NO3 waste.

Step-by-Step Methodology: Waste Packaging and Disposal

  • Waste Segregation: Strictly isolate C24H29NO3 waste from heavy metals and halogenated solvents. Causality: Segregation prevents dangerous exothermic cross-reactions in the waste jug and ensures the waste stream is eligible for standard organic incineration.

  • Solid Waste Packaging: Place all contaminated consumables (pipette tips, weighing boats, gloves, and spill pads) into a 6-mil thick, puncture-resistant toxic waste bag. Seal the bag, then place it inside a second identical bag. Causality: Double-bagging provides a fail-safe against puncture-induced leaks during transit.

  • Liquid Waste Packaging: Transfer all aqueous or solvent-based C24H29NO3 solutions into a High-Density Polyethylene (HDPE) carboy. Do not fill past 80% capacity. Causality: HDPE is chemically inert to most organic solvents used to dissolve C24H29NO3, and the 20% headspace prevents pressure-induced ruptures caused by vapor expansion.

  • Regulatory Labeling: Affix a hazardous waste label featuring the GHS "Skull and Crossbones" pictogram. Explicitly write: "Toxic Organic Waste - UN2811 - Contains C24H29NO3 (Donepezil)"[4].

  • EHS Transfer & Incineration: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department. The waste will be routed to a commercial facility for high-temperature incineration (>1000°C) equipped with an afterburner[6]. Causality: Incineration at these temperatures completely oxidizes the C24H29NO3 molecule into harmless CO2, H2O, and NOx gases, ensuring zero environmental persistence.

References

  • Title: Donepezil | C24H29NO3 | CID 3152 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • Title: Donepezil Monograph M4738. Source: The Merck Index Online, Royal Society of Chemistry. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.